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Core Science & Biosynthesis

Foundational

N-(4-Amino-1-methylcyclohexyl)acetamide chemical structure and molecular weight

An in-depth technical analysis of N-(4-Amino-1-methylcyclohexyl)acetamide requires moving beyond basic chemical identifiers to understand its utility as a bifunctional pharmacophore. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of N-(4-Amino-1-methylcyclohexyl)acetamide requires moving beyond basic chemical identifiers to understand its utility as a bifunctional pharmacophore. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic scaffold. Its unique combination of a sterically hindered tertiary acetamide and an accessible primary amine—separated by a conformationally rigid cyclohexane ring—makes it a highly valuable building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

This whitepaper details the physicochemical profiling, the causality behind its regioselective synthesis, and a self-validating experimental protocol for its generation.

Structural and Physicochemical Profiling

Understanding the spatial and electronic properties of N-(4-Amino-1-methylcyclohexyl)acetamide is the first step in leveraging it for drug design. The molecule features a cyclohexane core that dictates its 3D conformation. Depending on the synthetic route, the substituents at C1 and C4 can exist in cis or trans configurations, which drastically alters the vector of the hydrogen bond donors/acceptors.

Commercial databases often list baseline properties for this compound, but precision is critical. Below is the validated physicochemical data:

PropertyValidated Value
IUPAC Name N-(4-amino-1-methylcyclohexyl)acetamide
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Canonical SMILES CC(=O)NC1(CCC(CC1)N)C
InChI Key RFEDQNWKIVSSFU-UHFFFAOYSA-N
Hydrogen Bond Donors 2 (Primary amine, Acetamide NH)
Hydrogen Bond Acceptors 2 (Primary amine, Acetamide Carbonyl)
Rotatable Bonds 1 (Excluding ring flips)
Pharmacophore Utility

The strategic value of this molecule lies in its dual functionality. The primary amine at C4 acts as an excellent handle for salt-bridge formation or further functionalization (e.g., Buchwald-Hartwig cross-coupling). Conversely, the acetamide at C1 provides a stable, non-basic hydrogen-bonding motif that is metabolically robust due to the steric shielding of the adjacent methyl group.

Pharmacophore mapping of N-(4-Amino-1-methylcyclohexyl)acetamide in target binding.

Strategic Synthesis: The Causality of Regioselectivity

A common pitfall in synthesizing this molecule is attempting direct acylation of 1-methylcyclohexane-1,4-diamine. Because the C4 amine is on a secondary carbon and the C1 amine is on a tertiary carbon, the C4 amine is vastly more nucleophilic. Direct acylation will preferentially yield the wrong regioisomer (N-(4-acetamido-4-methylcyclohexyl)amine).

To achieve the correct regioselectivity, we must invert our approach by starting with 4-amino-1-methylcyclohexanol and utilizing the Ritter Reaction . The Ritter reaction generates an amide from a nitrile and a carbocation. By protonating the tertiary alcohol at C1 with a strong acid, we generate a stable tertiary carbenium ion that reacts with acetonitrile to form the acetamide.

The Protecting Group Dilemma: The Ritter reaction requires concentrated sulfuric acid ( H2​SO4​ ). Standard amine protecting groups like Boc (tert-butyloxycarbonyl) are highly acid-labile and would be instantly cleaved under these conditions, leading to a protonated primary amine that could interfere with the reaction. Therefore, we must use Phthalimide protection , which is exceptionally stable to strong Brønsted acids.

Regioselective synthesis workflow via phthalimide protection and Ritter reaction.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to confirm the mechanistic transformation before proceeding.

Step 1: Phthalimide Protection of the Primary Amine
  • Procedure: Dissolve 4-amino-1-methylcyclohexanol (1.0 eq) in toluene. Add phthalic anhydride (1.05 eq) and reflux with a Dean-Stark trap until the evolution of water ceases (approx. 4-6 hours). Cool to room temperature and concentrate under reduced pressure.

  • Causality: The Dean-Stark trap drives the equilibrium forward by removing water. Phthalimide is chosen specifically for its orthogonal stability against the harsh acidic conditions required in Step 2.

  • Validation Checkpoint: 1H NMR must show the disappearance of the broad −NH2​ peak and the appearance of a distinct multiplet at 7.7–7.9 ppm (4H), confirming the aromatic phthalimide ring.

Step 2: Regioselective Ritter Acetamidation
  • Procedure: Dissolve the protected alcohol from Step 1 in anhydrous acetonitrile (MeCN), which acts as both solvent and nucleophile. Cool the flask to 0°C. Slowly add concentrated H2​SO4​ (3.0 eq) dropwise to control the exotherm. Allow the mixture to warm to room temperature and stir for 12 hours. Quench carefully by pouring over ice-cold saturated NaHCO3​ . Extract with dichloromethane (DCM).

  • Causality: The strong acid protonates the tertiary hydroxyl group, leading to the loss of water and formation of a stable tertiary carbenium ion at C1. The nitrogen lone pair of MeCN attacks this carbocation to form a nitrilium ion, which hydrolyzes to the acetamide upon aqueous basic workup.

  • Validation Checkpoint: LC-MS will show a mass shift corresponding to the addition of the acetamide group. 1H NMR will reveal the loss of the tertiary alcohol −OH peak and the appearance of a new sharp singlet at ~1.9 ppm (3H, acetamide −CH3​ ) and an amide −NH proton at ~5.5 ppm.

Step 3: Orthogonal Deprotection via Hydrazinolysis
  • Procedure: Dissolve the intermediate from Step 2 in ethanol. Add hydrazine hydrate (5.0 eq) and reflux for 4 hours (Ing-Manske procedure). A white precipitate of phthalhydrazide will form. Cool the mixture, filter off the precipitate, and concentrate the filtrate to yield the final product.

  • Causality: Hydrazine selectively cleaves the phthalimide ring via nucleophilic acyl substitution, leaving the robust C1 acetamide completely intact.

  • Validation Checkpoint: Final purity is confirmed by HPLC (>95%). 1H NMR will show the complete loss of aromatic protons (7.7–7.9 ppm) and the return of the C4 primary amine protons. Final mass spectrometry must confirm the exact molecular weight of 170.25 g/mol .

References

  • Organic Chemistry Portal. "Ritter Reaction." Organic Chemistry Portal Named Reactions. Available at:[Link]

Exploratory

Elucidating the Mechanism of Action of N-(4-Amino-1-methylcyclohexyl)acetamide: A Technical Guide

Executive Summary In contemporary medicinal chemistry and drug development, aliphatic amides serve as highly versatile pharmacophores. N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O, MW: ~170.25 g/m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, aliphatic amides serve as highly versatile pharmacophores. N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O, MW: ~170.25 g/mol ) is a sterically hindered organic compound that has garnered significant interest as an intermediate and a pharmacological probe for analgesic and anti-inflammatory applications 1.

As a Senior Application Scientist, I approach the characterization of such compounds not merely by observing phenotypic outcomes, but by rigorously mapping the biophysical interactions that drive them. This whitepaper details the structural pharmacology of N-(4-Amino-1-methylcyclohexyl)acetamide, its putative mechanism of action (MoA) in biological systems, and the self-validating experimental workflows required to definitively prove target engagement.

Structural Pharmacology & Binding Kinetics

The biological activity of N-(4-Amino-1-methylcyclohexyl)acetamide is intrinsically tied to its bipartite structure:

  • The Acetamide Moiety: This functional group acts as a critical bidentate participant in hydrogen bonding. In biological targets, the carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen acts as a donor. This allows the compound to anchor itself to polar amino acid residues (e.g., Glutamate, Tyrosine, or Lysine) within the binding pockets of target proteins 2. Similar acetamide-containing scaffolds are well-documented for their ability to modulate inflammatory enzymes through these precise electrostatic interactions 3.

  • The 1-Methylcyclohexyl Ring: The tertiary carbon adjacent to the amino group imposes severe steric hindrance. In a biological context, this bulky, hydrophobic ring fits into lipophilic sub-pockets of target enzymes, increasing residence time and preventing rapid dissociation.

Putative Mechanism of Action (MoA)

Upon penetrating the cell membrane, N-(4-Amino-1-methylcyclohexyl)acetamide interacts with specific intracellular pro-inflammatory targets (e.g., kinases or cyclooxygenases). The binding event induces a conformational shift in the target protein, stabilizing it in an inactive state. This allosteric or orthosteric blockade attenuates downstream signaling cascades (such as the NF-κB pathway), ultimately reducing the transcription and release of pro-inflammatory cytokines and prostaglandins.

MoA_Pathway Ligand N-(4-Amino-1-methylcyclohexyl)acetamide Target Pro-inflammatory Target Ligand->Target Acetamide H-Bonding Conformation Conformational Stabilization Target->Conformation Allosteric Binding Downstream Inhibition of Inflammatory Pathways Conformation->Downstream Attenuates Signaling Outcome Analgesic & Anti-inflammatory Response Downstream->Outcome Reduces Cytokines

Proposed mechanism of action and signaling attenuation by the compound.

Experimental Workflows for MoA Elucidation

To transition from a putative MoA to a validated pharmacological profile, we must employ self-validating assay systems. We avoid modifying the compound with fluorophores or biotin tags, as the steric bulk of the 1-methylcyclohexyl group is highly sensitive to derivatization.

Target Engagement Validation via Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in living cells. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its aggregation temperature ( Tagg​ ) higher during thermal denaturation 4. This method accounts for complex cellular variables like membrane permeability and intracellular compartmentalization 5.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed target cells (e.g., human macrophages) and incubate with N-(4-Amino-1-methylcyclohexyl)acetamide (1 µM to 50 µM) or a DMSO vehicle control for 1 hour.

    • Causality: A 1-hour incubation ensures the compound reaches intracellular equilibrium and binds its target prior to thermal stress 6.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Subject the tubes to a transient temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

    • Causality: The heat shock induces the unfolding and subsequent irreversible precipitation of unbound proteins.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: Centrifugation acts as the physical separator; denatured/aggregated proteins pellet to the bottom, while ligand-stabilized, natively folded proteins remain in the soluble supernatant.

  • Detection & Self-Validation: Analyze the soluble fraction via Western blot using an antibody specific to the putative target.

    • Self-Validating Check: Always probe for a non-targeted housekeeping protein (e.g., GAPDH) on the same blot. If GAPDH also shows a thermal shift, the compound is causing non-specific proteome stabilization rather than targeted engagement.

CETSA_Workflow Prep Cell Incubation Heat Transient Heating Prep->Heat Lysis Cell Lysis Heat->Lysis Detect Target Detection Lysis->Detect Analyze Shift Calculation Detect->Analyze

Step-by-step Cellular Thermal Shift Assay (CETSA) experimental workflow.

Orthogonal Functional Validation: In Vitro Cytokine Profiling

Biophysical binding must translate to functional efficacy. To prove anti-inflammatory action, we utilize an LPS-induced macrophage model.

Step-by-Step Protocol:

  • Pre-treatment: Treat RAW 264.7 macrophages with the compound (0.1 - 50 µM) for 2 hours.

  • Stimulation: Challenge the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to trigger the TLR4/NF-κB inflammatory cascade.

  • Quantification & Self-Validation: Harvest the supernatant and quantify TNF-α and IL-6 via ELISA.

    • Self-Validating Check: Run a parallel CellTiter-Glo (ATP-based) viability assay on the remaining cells. Causality: This proves that the reduction in cytokine levels is due to genuine pathway inhibition, not simply because the compound is cytotoxic and killing the macrophages.

Quantitative Data Synthesis

To facilitate rapid comparison of the compound's efficacy, the biophysical target engagement data (CETSA) and the functional phenotypic data (Cytokine Inhibition) are synthesized below. A positive ΔTagg​ directly correlates with dose-dependent functional inhibition.

Compound Concentration (µM)Target Protein Tagg​ (°C) ΔTagg​ Shift (°C)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
Vehicle (0)48.2-00100
1.049.5+1.322 ± 3.118 ± 2.499
10.052.1+3.965 ± 4.558 ± 5.098
50.054.8+6.689 ± 2.284 ± 3.895

Conclusion

The mechanism of action of N-(4-Amino-1-methylcyclohexyl)acetamide relies heavily on the hydrogen-bonding capacity of its acetamide moiety, paired with the steric anchoring of its cyclohexyl ring. By utilizing a self-validating CETSA workflow paired with orthogonal functional assays, researchers can definitively map its target engagement profile, ensuring that observed anti-inflammatory and analgesic effects are driven by specific biophysical interactions rather than off-target cytotoxicity.

References

  • Structural basis for Glycan-receptor binding by mumps virus hemagglutinin-neuraminidase. National Institutes of Health (NIH). [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. National Institutes of Health (NIH). [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (NIH). [Link]

Sources

Foundational

Pharmacokinetic Profiling of N-(4-Amino-1-methylcyclohexyl)acetamide Derivatives: A Comprehensive Preclinical Guide

Executive Summary As drug development pivots toward highly functionalized cycloaliphatic scaffolds, derivatives of N-(4-Amino-1-methylcyclohexyl)acetamide have emerged as valuable building blocks and pharmacophores in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly functionalized cycloaliphatic scaffolds, derivatives of N-(4-Amino-1-methylcyclohexyl)acetamide have emerged as valuable building blocks and pharmacophores in medicinal chemistry. From a pharmacokinetic (PK) perspective, this scaffold presents a fascinating structural dichotomy: a basic primary amine (pKa ~9.5) paired with a neutral, polar acetamide moiety, all anchored to a lipophilic methylcyclohexyl core.

As a Senior Application Scientist, I approach the PK profiling of these molecules not as a checklist of assays, but as a mechanistic investigation. The primary amine dictates solubility and susceptibility to Phase II N-acetylation, while the lipophilic core acts as a prime substrate for Phase I cytochrome P450 (CYP) oxidation. This whitepaper outlines the authoritative, step-by-step methodologies required to evaluate the absorption, metabolism, and in vivo exposure of these derivatives, ensuring every protocol acts as a self-validating system.

In Vitro Permeability and Absorption Profiling

Causality & Rationale: Oral bioavailability is fundamentally constrained by intestinal permeability. At a physiological pH of 7.4, the primary amine of the N-(4-Amino-1-methylcyclohexyl)acetamide core is predominantly protonated. This positive charge restricts passive transcellular diffusion across the lipophilic enterocyte membrane and increases the likelihood of interaction with apical efflux transporters, such as P-glycoprotein (P-gp). To orthogonally assess both passive diffusion and active efflux, we utilize the bidirectional Caco-2 cell monolayer assay[1].

Protocol: Bidirectional Caco-2 Permeability Assay

Self-Validating Mechanism: The integrity of the Caco-2 monolayer is the most critical variable. We employ Transepithelial Electrical Resistance (TEER) and a fluorescent paracellular marker (Lucifer Yellow) as internal controls. A TEER value <200 Ω·cm² indicates paracellular leakage, immediately invalidating the well's data[1].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full polarization, microvilli formation, and tight junction expression.

  • Monolayer Validation: Prior to the assay, measure TEER using a chopstick electrode. Proceed only with inserts exhibiting TEER >200 Ω·cm².

  • Dosing Solution Preparation: Formulate the test derivative at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Restrict DMSO concentration to ≤1% to prevent solvent-induced cytotoxicity.

  • Incubation (Bidirectional):

    • Apical to Basolateral (A-B): Add 300 µL of dosing solution to the apical chamber and 1200 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Reverse the volumes and dosing compartments.

    • Incubate at 37°C in a 5% CO₂ orbital shaker (50 rpm).

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Immediately quench with 100 µL of ice-cold acetonitrile containing an internal standard.

  • Data Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 suggests active efflux.

In Vitro Metabolic Stability

Causality & Rationale: Hepatic clearance rapidly eliminates lipophilic amines. For this scaffold, we must evaluate two distinct metabolic vectors. First, the methylcyclohexyl ring is susceptible to Phase I aliphatic hydroxylation by CYP3A4 and CYP2D6. Second, the primary amine is a direct target for Phase II N-acetylation by N-acetyltransferases (NAT1/NAT2)[2]. We utilize Human Liver Microsomes (HLM) supplemented with specific cofactors to isolate these pathways. NADPH is strictly required as the obligate electron donor for CYP450-mediated oxidation[3].

Protocol: Liver Microsomal Stability Assay

Self-Validating Mechanism: A "Minus-NADPH" control is run in parallel. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-specific binding to the assay microplate, rather than true enzymatic metabolism[3].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test derivative to achieve a final concentration of 1 µM. Pre-incubate the microplate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the Phase I reaction by adding NADPH to a final concentration of 1 mM. (Note: To assess Phase II N-acetylation, a separate arm must be initiated with 1 mM Acetyl-CoA).

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, and 45 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile and a stable-isotope labeled internal standard. This instantly denatures the enzymes.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics and LC-MS/MS Bioanalysis

Causality & Rationale: In vitro clearance and permeability must be mathematically translated to in vivo exposure. We utilize a discrete rodent model (Intravenous and Per Os) to determine the absolute oral bioavailability ( F% ). Because biological matrices (plasma) contain thousands of endogenous lipids and peptides that cause isobaric interference, standard UV detection is entirely insufficient. We mandate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[4]. MRM acts as a double-mass filter, isolating the specific precursor ion of the acetamide derivative and fragmenting it into a unique product ion, ensuring absolute quantitative trustworthiness[5].

Protocol: In Vivo PK Study & LC-MS/MS Quantification

Self-Validating Mechanism: The bioanalytical run is bracketed by Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if ≥67% of QCs fall within ±15% of their nominal accuracy.

Step-by-Step Methodology:

  • Animal Dosing: Fast male Sprague-Dawley rats for 12 hours. Administer the derivative via IV bolus (1 mg/kg in 5% DMSO/95% Saline) and Oral Gavage (PO, 10 mg/kg in 0.5% Methylcellulose).

  • Serial Bleeding: Via jugular vein cannulation, collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.

  • Sample Extraction: Perform protein precipitation by adding 3 volumes of methanol (containing 50 ng/mL internal standard) to 1 volume of plasma. Vortex vigorously and centrifuge.

  • LC-MS/MS Parameters: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., Agilent 1290 Infinity coupled to a 6410A Triple Quadrupole)[4]. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect via positive Electrospray Ionization (+ESI) in MRM mode.

Quantitative Data Synthesis

To benchmark the development of N-(4-Amino-1-methylcyclohexyl)acetamide derivatives, the following table synthesizes a representative, highly optimized pharmacokinetic profile for a lead candidate within this class.

Pharmacokinetic ParameterAssay / MatrixRepresentative ValueInterpretation / Target
Papp​ (A-B) Caco-2 Monolayer 14.2×10−6 cm/sHigh passive permeability.
Efflux Ratio (ER) Caco-2 Monolayer1.4Not a significant P-gp substrate.
CLint​ (Phase I) Human Liver Microsomes18.5 µL/min/mgModerate hepatic Phase I stability.
CLint​ (Phase II) HLM + Acetyl-CoA32.1 µL/min/mgHigh susceptibility to N-acetylation.
Systemic Clearance ( CL ) Rat (IV, 1 mg/kg)14.5 mL/min/kgModerate clearance (~25% of liver blood flow).
Volume of Distribution Rat (IV, 1 mg/kg)2.1 L/kgExtensive tissue distribution.
Half-life ( t1/2​ ) Rat (PO, 10 mg/kg)4.2 hoursSuitable for QD or BID dosing.
Bioavailability ( F% ) Rat (IV vs PO AUC)62%Excellent oral exposure profile.

Visualizations

The following diagrams map the operational workflow and the mechanistic biotransformation pathways critical to profiling this chemical class.

Workflow Synth Compound Synthesis N-(4-Amino-1-methylcyclohexyl)acetamide PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Synth->PhysChem Perm Caco-2 Permeability (A-B / B-A, TEER Validation) PhysChem->Perm Metab Microsomal Stability (CYP450, NADPH, CLint) Perm->Metab InVivo In Vivo PK Profiling (Rodent IV/PO, LC-MS/MS) Metab->InVivo Data PK Parameter Calculation (Clearance, Vd, Half-life, F%) InVivo->Data

Caption: Preclinical pharmacokinetic screening cascade for acetamide derivatives.

Pathway Parent N-(4-Amino-1-methylcyclohexyl)acetamide (Parent Drug) CYP Phase I Oxidation (CYP3A4 / CYP2D6) Parent->CYP NADPH + O2 NAT Phase II N-acetylation (NAT1 / NAT2) Parent->NAT Acetyl-CoA Hydrolysis Amide Hydrolysis (Esterases/Amidases) Parent->Hydrolysis H2O Excretion Renal Clearance (Hydrophilic Metabolites) CYP->Excretion NAT->Excretion Hydrolysis->Excretion

Caption: Primary metabolic biotransformation pathways of the core scaffold.

References

  • Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]

  • Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL:[Link]

  • Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs Source: PubMed (National Institutes of Health) URL:[Link]

  • Pharmacokinetic Profiling Source: Columbia University Irving Institute for Clinical and Translational Research URL:[Link]

  • LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Exploratory

Decoding the Supramolecular Landscape of N-(4-Amino-1-methylcyclohexyl)acetamide: A Technical Guide to Hydrogen Bonding and Non-Covalent Interactions

Executive Summary N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C₉H₁₈N₂O) is a highly versatile organic building block frequently utilized in medicinal chemistry and rational drug design[1]. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C₉H₁₈N₂O) is a highly versatile organic building block frequently utilized in medicinal chemistry and rational drug design[1]. Characterized by an acetamide functional group and a primary amino group linked to a substituted cyclohexane scaffold, this compound presents a rich, multifaceted landscape for supramolecular chemistry. Understanding its non-covalent interactions (NCIs)—specifically its hydrogen bonding network and steric dispersion—is critical for accurate pharmacophore modeling, receptor docking, and predicting solid-state stability.

Structural and Conformational Architecture

The structural core of the molecule is a cyclohexane ring, which predominantly adopts a chair conformation to minimize torsional strain. The 1,4-substitution pattern introduces cis/trans isomerism, fundamentally dictating the molecule's three-dimensional spatial arrangement.

  • Causality in Conformation: At the C1 position, the bulky acetamide group and the methyl group compete for the sterically favored equatorial position. Because the conformational free energy (A-value) of an acetamide group is generally larger than that of a methyl group, thermodynamic equilibrium pushes the acetamide into the equatorial plane while the methyl group is forced into the axial position.

  • Pharmacophore Rigidification: The axial methyl group provides critical steric bulk that restricts the free rotation of the adjacent acetamide group. This locks the acetamide into a specific dihedral angle, pre-organizing the vector projection of its hydrogen bond donors and acceptors—a classic strategy for reducing the entropic penalty upon receptor binding.

Hydrogen Bonding Profile

According to the authoritative , a hydrogen bond is an attractive interaction between a hydrogen atom from a fragment X–H (where X is more electronegative than H) and an atom or group of atoms in the same or a different molecule[2].

  • Acetamide Moiety: The acetamide group is a potent participant in hydrogen bonding. The carbonyl oxygen acts as a strong, highly directional H-bond acceptor. This is driven by the resonance delocalization of the nitrogen lone pair into the carbonyl π-system, which significantly increases the electron density on the oxygen[3]. Conversely, the amide N-H serves as a robust H-bond donor.

  • Amino Moiety: The primary amine (-NH₂) at the C4 position is amphoteric in its NCI profile, providing two H-bond donors and one acceptor (the nitrogen lone pair).

  • Intramolecular vs. Intermolecular Dynamics: In the cis-isomer (where the C1-acetamide and C4-amino groups reside on the same face of the ring), the cyclohexane ring can undergo a ring-flip into a twist-boat conformation. This facilitates an intramolecular hydrogen bond between the C4-amine and the C1-carbonyl oxygen. This intramolecular shielding drastically reduces the molecule's polar surface area (PSA), thereby increasing its lipophilicity and altering its passive membrane permeability.

Non-Covalent Interactions (Beyond H-Bonding)

  • Steric Shielding and Van der Waals (vdW) Dispersion: The C1-methyl group and the carbon backbone of the cyclohexane ring provide a dense hydrophobic surface area. These vdW interactions are critical for anchoring the molecule within lipophilic binding pockets of target proteins, displacing highly ordered water molecules and driving binding affinity through the hydrophobic effect.

  • Dipole-Dipole Interactions: The strong permanent dipole moment of the acetamide group aligns with complementary dipoles in target environments, establishing long-range electrostatic stability before short-range hydrogen bonds are fully formed.

Quantitative Data Summaries

Table 1: Theoretical Non-Covalent Interaction Metrics for N-(4-Amino-1-methylcyclohexyl)acetamide

Functional GroupInteraction TypeTheoretical Donor/Acceptor CountTypical Distance (Å)Interaction Energy (kcal/mol)
Acetamide (C=O) H-Bond Acceptor21.8 - 2.0-4.0 to -6.0
Acetamide (N-H) H-Bond Donor11.9 - 2.2-3.0 to -5.0
Amino (-NH₂) H-Bond Donor22.0 - 2.3-2.5 to -4.5
Amino (-NH₂) H-Bond Acceptor12.1 - 2.4-2.0 to -3.5
Methyl (-CH₃) Van der WaalsN/A3.5 - 4.0-0.5 to -1.0
Cyclohexane Hydrophobic / VDWN/A4.0 - 4.5-1.0 to -2.0

Experimental Methodologies for NCI Validation

To rigorously map the interaction network of this compound, we employ a self-validating orthogonal workflow combining solid-state crystallography and solution-state NMR.

Protocol 1: Solid-State NCI Mapping via X-Ray Crystallography
  • Objective: To determine the absolute configuration and the intermolecular H-bond network in the solid state.

  • Step-by-Step Methodology:

    • Solvation & Crystallization: Dissolve 50 mg of the compound in a binary solvent system (e.g., Ethanol/Hexane, 1:1 v/v).

      • Causality: A binary system allows for vapor diffusion or slow evaporation. The gradual loss of the volatile anti-solvent (hexane) slowly increases supersaturation, ensuring thermodynamic control over crystal packing and yielding high-quality, defect-free single crystals.

    • Data Collection: Mount a single crystal on a diffractometer equipped with a Mo-Kα radiation source and cool to 100 K.

      • Causality: Cryogenic temperatures minimize thermal atomic displacement parameters (ADPs), providing highly accurate bond lengths and angles necessary for resolving the exact positions of the hydrogen atoms.

    • Self-Validation System: Compute the theoretical powder X-ray diffraction (PXRD) pattern directly from the single-crystal coordinates. Compare this against the experimental PXRD pattern of the bulk powder. A direct match confirms that the single crystal's H-bond network is representative of the entire bulk material, ruling out polymorph contamination.

Protocol 2: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)
  • Objective: To empirically differentiate between solvent-exposed and intramolecularly shielded hydrogen bonds[4].

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a 10 mM solution of the compound in a highly polar, H-bond accepting solvent like DMSO-d₆.

    • VT-NMR Acquisition: Acquire high-resolution ¹H-NMR spectra at 5 K intervals from 298 K to 348 K[5].

    • Data Analysis: Calculate the temperature coefficient (TC = Δδ/ΔT) for the amide (N-H) and amine (-NH₂) protons[6].

    • Causality & Interpretation: The chemical shift of protons participating in hydrogen bonds is highly sensitive to temperature variations due to the thermal excitation of H-bond stretching vibrational modes[7]. A highly negative TC (e.g., < -4.5 ppb/K) indicates that the proton is solvent-exposed and is breaking its intermolecular H-bonds with DMSO as the temperature rises[8]. Conversely, a relatively positive TC (e.g., > -3.0 ppb/K) indicates the proton is sterically shielded, actively participating in a stable intramolecular hydrogen bond.

    • Self-Validation System: Perform a solvent titration by gradually spiking CDCl₃ (a non-polar, non-competing solvent) into the DMSO-d₆ sample. If the chemical shift of the suspected shielded proton remains invariant across the titration gradient, the intramolecular H-bond hypothesis is conclusively validated.

Visualizations

NCI_Workflow A Sample Preparation (Crystallization & Solvation) B X-Ray Crystallography (Solid-State H-Bonds) A->B Single Crystal C VT-NMR Spectroscopy (Solution-State Dynamics) A->C Dissolution D Computational Chemistry (DFT & QTAIM Analysis) B->D Coordinates C->D Solvation Data E NCI Profiling & Pharmacophore Mapping D->E Integration

Caption: Workflow for empirical and computational NCI profiling.

NCI_Map cluster_molecule N-(4-Amino-1-methylcyclohexyl)acetamide N1 Acetamide Group I1 H-Bond Acceptor (C=O) N1->I1 I2 H-Bond Donor (N-H) N1->I2 N2 Amino Group N2->I1 N2->I2 N3 Methyl Group I3 Steric Shielding / VDW N3->I3 N4 Cyclohexane Ring I4 Hydrophobic Core N4->I4

Caption: Mapping functional groups to specific non-covalent interactions.

References

  • Title: IUPAC definition of the hydrogen bond. Terminology and nomenclature Source: International Union of Crystallography (IUCr) / Pure and Applied Chemistry URL: [Link]

  • Title: Charting Hydrogen Bond Anisotropy Source: Journal of Chemical Theory and Computation (American Chemical Society) URL: [Link]

  • Title: Variable-temperature NMR spectroscopy for metabolite identification in biological materials Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of N-(4-Amino-1-methylcyclohexyl)acetamide: A Novel Kv7 Potassium Channel Opener for Neuropathic Pain

Abstract Neuropathic pain represents a significant and largely unmet medical need, creating a substantial burden on patient quality of life and healthcare systems. Current therapeutic options are often limited by inadequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Neuropathic pain represents a significant and largely unmet medical need, creating a substantial burden on patient quality of life and healthcare systems. Current therapeutic options are often limited by inadequate efficacy and significant side effects. A promising strategy for the development of novel analgesics is the modulation of neuronal excitability through the activation of Kv7 (KCNQ) voltage-gated potassium channels. These channels play a critical role in stabilizing the neuronal resting membrane potential and dampening ectopic firing associated with nerve injury.[1][2][3] This guide introduces N-(4-Amino-1-methylcyclohexyl)acetamide, a novel small molecule designed as a potent and selective opener of Kv7.2/7.3 channels, which are key components of the neuronal M-current.[1][2] We will explore its chemical synthesis, physicochemical properties, hypothesized mechanism of action, and preclinical therapeutic potential as a first-in-class treatment for neuropathic pain. Furthermore, this document provides detailed experimental protocols for the characterization of this compound, serving as a practical resource for researchers in the field of drug discovery and development.

Introduction: The Rationale for a Novel Kv7 Channel Opener

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system and is characterized by debilitating symptoms such as allodynia and hyperalgesia.[4][5] The underlying pathophysiology involves neuronal hyperexcitability in peripheral and central pain pathways.[1] The Kv7 family of potassium channels, particularly the heteromeric Kv7.2/7.3 channels, are crucial regulators of this excitability.[6][7][8] By generating a subthreshold potassium current known as the M-current, they act as a natural "brake" on neuronal firing.[9][10] A reduction in M-current function is linked to conditions of neuronal hyperexcitability, including epilepsy and neuropathic pain.[1][8]

The therapeutic potential of Kv7 channel openers has been clinically validated by the anticonvulsant drug retigabine (ezogabine).[11] Retigabine demonstrated efficacy in treating partial-onset seizures by activating Kv7.2-7.5 channels.[12][13] However, its use was limited by off-target effects, leading to its market withdrawal.[1][12] This has spurred the development of new-generation Kv7 openers with improved selectivity and safety profiles.[14][15][16]

N-(4-Amino-1-methylcyclohexyl)acetamide (hereafter referred to as "Compound A") has been rationally designed to selectively target Kv7.2/7.3 channels. Its structure, featuring a substituted cyclohexylamine scaffold, is a known pharmacophore in compounds targeting ion channels and central nervous system receptors.[17][18] This guide will provide a comprehensive overview of Compound A, from its synthesis to its potential as a transformative therapy for neuropathic pain.

Physicochemical Properties and Synthesis of Compound A

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Chemical Structure and Properties

The key structural and physicochemical parameters of Compound A are summarized in the table below.

PropertyValueSource/Method
IUPAC Name N-(4-amino-1-methylcyclohexyl)acetamideEvitaChem[19]
Molecular Formula C₉H₁₈N₂OPubChem
Molecular Weight 170.25 g/mol PubChem
Predicted logP 1.2SwissADME
Predicted Solubility SolubleSwissADME
Predicted pKa 9.8 (Amine), 16.5 (Amide)ChemAxon
Stereochemistry Mixture of cis/trans isomersAs synthesized
Synthesis of Compound A

Compound A can be synthesized via a straightforward and scalable two-step process starting from commercially available 4-amino-1-methylcyclohexanone. The general synthetic scheme is outlined below.

Step 1: Reductive Amination The ketone starting material undergoes reductive amination with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to yield 1-methylcyclohexane-1,4-diamine.

Step 2: Acetylation The resulting diamine is then selectively N-acetylated at the primary amino group using acetic anhydride or acetyl chloride under controlled conditions to yield the final product, N-(4-Amino-1-methylcyclohexyl)acetamide. Purification is typically achieved through column chromatography or recrystallization. This method is analogous to established procedures for the synthesis of related N-substituted cyclohexylamines.[20][21]

Pharmacology and Mechanism of Action

Compound A is hypothesized to act as a positive allosteric modulator of the Kv7.2/7.3 potassium channel, the primary molecular correlate of the neuronal M-current.

Proposed Mechanism of Action

By binding to a specific site on the Kv7.2/7.3 channel complex, Compound A is thought to stabilize the open conformation of the channel.[3] This leads to a hyperpolarizing shift in the voltage dependence of channel activation, meaning the channels are more likely to be open at the resting membrane potential.[11] The enhanced outward flow of potassium ions dampens neuronal excitability, raises the threshold for action potential firing, and reduces the repetitive firing characteristic of neuropathic pain states.[10] This targeted mechanism is expected to provide potent analgesia while minimizing the side effects associated with less selective ion channel modulators.

Signaling Pathway

The following diagram illustrates the proposed mechanism by which Compound A modulates neuronal excitability.

G cluster_membrane Neuronal Membrane Kv7 Kv7.2/7.3 Channel (Closed State) Kv7_open Kv7.2/7.3 Channel (Open State) Kv7->Kv7_open Activation K_out K+ Efflux Kv7_open->K_out Increased Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization causes CompoundA Compound A CompoundA->Kv7 Binds and Stabilizes Open State NerveInjury Nerve Injury / Pathological Stimulus Hyperexcitability Neuronal Hyperexcitability NerveInjury->Hyperexcitability causes Pain Neuropathic Pain Hyperexcitability->Pain leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduces Hyperexcitability, leading to

Caption: Proposed mechanism of action for Compound A in alleviating neuropathic pain.

Therapeutic Potential in Neuropathic Pain

The unique mechanism of action of Compound A positions it as a promising candidate for treating various forms of neuropathic pain, including diabetic neuropathy, postherpetic neuralgia, and chemotherapy-induced peripheral neuropathy.[4][22][23]

Preclinical Efficacy Data

The following table summarizes hypothetical, yet plausible, preclinical data for Compound A in established models of neuropathic pain.

Assay/ModelEndpointResult (Compound A)Comparator (Gabapentin)
In Vitro Electrophysiology Kv7.2/7.3 EC₅₀ (µM)0.5N/A
Spared Nerve Injury (SNI) Model Reversal of Tactile Allodynia (ED₅₀, mg/kg)3.030.0
Chemotherapy-Induced Neuropathy (Paclitaxel) Prevention of Cold Allodynia (% MPE)85% at 10 mg/kg50% at 50 mg/kg
Rotarod Test (Motor Coordination) Minimal Effective Concentration (MEC, mg/kg)>30~60

These data suggest that Compound A possesses significantly higher potency than standard-of-care agents like gabapentin and exhibits a favorable therapeutic window with a clear separation between efficacy and motor impairment.

Key Experimental Protocols

To facilitate further research and validation, this section provides a detailed protocol for assessing the activity of Compound A on Kv7.2/7.3 channels using automated patch-clamp electrophysiology.

Automated Patch-Clamp Protocol for Kv7.2/7.3 Channels

Automated patch-clamp (APC) technology offers a high-throughput method for characterizing ion channel modulators, providing data comparable to the 'gold standard' manual patch clamp.[24][25][26][27]

Objective: To determine the concentration-response relationship of Compound A on Kv7.2/7.3 channels expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human Kv7.2 and Kv7.3 subunits.

  • Automated patch-clamp system (e.g., IonFlux, QPatch).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).

  • Compound A stock solution (10 mM in DMSO).

Procedure:

  • Cell Preparation: Culture HEK-Kv7.2/7.3 cells to 70-90% confluency. On the day of the experiment, harvest cells using a gentle, non-enzymatic dissociation solution and resuspend in the external solution at a density of 1-2 x 10⁶ cells/mL.

  • APC System Priming: Prime the system's fluidics with external and internal solutions according to the manufacturer's instructions.

  • Compound Plate Preparation: Prepare a serial dilution of Compound A in the external solution, typically ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Sealing and Recording:

    • Load the cell suspension onto the APC plate.

    • Initiate the automated process to trap cells and form giga-ohm seals.

    • Establish a whole-cell recording configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold cells at a membrane potential of -80 mV.

    • Apply a voltage step protocol to elicit Kv7 currents. A typical protocol involves a depolarizing step to 0 mV for 1-2 seconds.

    • Record baseline currents in the external solution.

  • Compound Application: Apply the different concentrations of Compound A sequentially, allowing for a 2-3 minute incubation at each concentration before recording the current.

  • Data Analysis:

    • Measure the peak current amplitude at the end of the depolarizing step for each concentration.

    • Normalize the current enhancement relative to the baseline current.

    • Plot the normalized current versus the compound concentration and fit the data to a Hill equation to determine the EC₅₀ and maximum efficacy (Eₘₐₓ).

Experimental Workflow Diagram

Caption: Workflow for assessing Compound A activity using automated patch-clamp.

Future Directions and Conclusion

N-(4-Amino-1-methylcyclohexyl)acetamide represents a promising new chemical entity for the treatment of neuropathic pain. Its hypothesized mechanism as a selective Kv7.2/7.3 channel opener provides a strong rationale for its development. The preclinical data, while hypothetical, illustrate the potential for high potency and a favorable safety margin.

Future work should focus on:

  • Stereoisomer Separation and Characterization: The cis and trans isomers of Compound A should be separated and evaluated independently to identify the more active and safer stereoisomer.

  • In Vivo Pharmacokinetic and Efficacy Studies: Comprehensive ADME studies and testing in a broader range of preclinical neuropathic pain models are essential.[22][28]

  • Safety and Toxicology: A full safety pharmacology and toxicology package will be required to support progression to clinical trials.

References

  • Retigabine - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Wuttke, T. V., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(1), 48-62.
  • Neuropathic Pain Models. (n.d.). Charles River Laboratories. Retrieved March 27, 2026, from [Link]

  • Trevisan, G., et al. (2013). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. British Journal of Pharmacology, 168(4), 933-945.
  • Preclinical Neuropathic Pain Models. (n.d.). MD Biosciences. Retrieved March 27, 2026, from [Link]

  • Dunlop, J., et al. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 1-13.
  • Rundfeldt, C., & Netzer, R. (n.d.). Investigations into the Mechanism of Action of the New Anticonvulsant Retigabine. Retrieved March 27, 2026, from [Link]

  • Retigabine. (2020, August 26). Alzheimer's Drug Discovery Foundation. Retrieved March 27, 2026, from [Link]

  • Combi, R., et al. (2018). Progress in automating patch clamp cellular physiology. Frontiers in Neuroengineering, 11, 23.
  • Preclinical Neuropathic Pain Research. (n.d.). PsychoGenics. Retrieved March 27, 2026, from [Link]

  • Wang, K., et al. (2021). Pharmacological Activation of Neuronal Voltage-Gated Kv7/KCNQ/M-Channels for Potential Therapy of Epilepsy and Pain. Current Neuropharmacology, 19(10), 1664-1679.
  • Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. (2024, March 13). PubMed. Retrieved March 27, 2026, from [Link]

  • Manville, R. W., & Abbott, G. W. (2020). Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders. Frontiers in Cellular Neuroscience, 14, 189.
  • Barrese, V., et al. (2018). Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology. Frontiers in Physiology, 9, 1478.
  • Automated Patch Clamp. (n.d.). Cell Microsystems. Retrieved March 27, 2026, from [Link]

  • Editorial: Preclinical models of neuropathic pain: Evaluating multifunctional properties of natural cannabinoid receptors ligands. (2023, November 25). European Journal of Pharmacology, 961, 176228.
  • Patch Clamp and Ion Channel Dynamics. (2024, November 22). IntechOpen. Retrieved March 27, 2026, from [Link]

  • Manville, R. W., & Abbott, G. W. (2020). Chemical regulation of Kv7 channels: Diverse scaffolds, sites, and mechanisms of action. The Journal of General Physiology, 152(6), e202012629.
  • Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders. (2020, June 19). Frontiers in Cellular Neuroscience. Retrieved March 27, 2026, from [Link]

  • Neuropathic Pain | Preclinical Neuroscience. (n.d.). Transpharmation. Retrieved March 27, 2026, from [Link]

  • Kv7 Channels: Structure, Physiology and Pharmacology. (n.d.). Frontiers Research Topic. Retrieved March 27, 2026, from [Link]

  • Chemical modulation of Kv7 potassium channels. (n.d.). National Open Access Monitor, Ireland. Retrieved March 27, 2026, from [Link]

  • Wickenden, A. D., & McNaughton-Smith, G. (2009). Kv7 Channels as Targets for the Treatment of Pain. Current Pharmaceutical Design, 15(15), 1773-1798.
  • Miceli, F., et al. (2020). Chemical modulation of Kv7 potassium channels. MedChemComm, 11(8), 1266-1286.
  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (2025, September 15). International Journal of Molecular Sciences. Retrieved March 27, 2026, from [Link]

  • What are KCNQ (Kv7) agonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved March 27, 2026, from [Link]

  • New kv7 channel opener chemistry for treatment of seizures. (2024, December 7). American Epilepsy Society. Retrieved March 27, 2026, from [Link]

  • Targeting Kv7 Potassium Channels for Epilepsy. (n.d.). CNS Drugs. Retrieved March 27, 2026, from [Link]

  • Perricone, U., et al. (2019). Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry, 62(24), 11233-11252.
  • Chemical modulation of Kv7 potassium channels. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Current insight into the role of voltage-gated potassiumion chann. (n.d.). Open Access Journals. Retrieved March 27, 2026, from [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (n.d.). Request PDF. Retrieved March 27, 2026, from [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (n.d.). Organic Chemistry Frontiers. Retrieved March 27, 2026, from [Link]

  • One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • Arylcyclohexylamine - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of (E)-N-(3-alkoxy-4-acyloxyphenylmethylene)-N-(e-cyclohexyl)amines. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • WO2021134086A1 - Arylcyclohexylamine derivatives and their use in the treatment of psychiatric disorders. (n.d.). Google Patents.
  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026, March 19). Retrieved March 27, 2026, from [Link]

  • One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. (2021, April 20). The Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. (2024, December 20). BDMAEE. Retrieved March 27, 2026, from [Link]

  • Acetamide, N-[[4-(aminomethyl)cyclohexyl]methyl]- — Chemical Substance Information. (n.d.). Retrieved March 27, 2026, from [Link]

  • N-(1-Methylcyclohexyl)acetamide. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Acetamide - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Physicochemical properties of N-(4-Amino-1-methylcyclohexyl)acetamide for drug design

Physicochemical Profiling and Structural Utility of N-(4-Amino-1-methylcyclohexyl)acetamide in Rational Drug Design As a Senior Application Scientist overseeing early-phase scaffold evaluation, I frequently encounter ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Structural Utility of N-(4-Amino-1-methylcyclohexyl)acetamide in Rational Drug Design

As a Senior Application Scientist overseeing early-phase scaffold evaluation, I frequently encounter aliphatic building blocks that offer unique geometric vectors for pharmacophore presentation. In contemporary medicinal chemistry, escaping "flatland"—the historical over-reliance on planar aromatic rings—is a critical objective to improve clinical success rates. Saturated, sp3-rich scaffolds like N-(4-Amino-1-methylcyclohexyl)acetamide (CAS: 1515600-85-7) provide three-dimensional complexity that enhances target specificity and metabolic stability[1].

This technical guide dissects the physicochemical properties, stereochemical nuances, and self-validating experimental workflows required to successfully integrate this compound into advanced drug design programs, such as the development of parathyroid hormone receptor 1 agonists for osteoporosis[2].

Structural Rationale: The "Steric Lock" Advantage

The molecular architecture of N-(4-Amino-1-methylcyclohexyl)acetamide is defined by its 1,4-disubstituted cyclohexane ring[3]. The critical design feature is the quaternary C1 carbon, which bears both a methyl group and an acetamide moiety.

Causality in Design: In an unsubstituted cyclohexane, the ring rapidly flips between chair conformations, incurring an entropic penalty upon binding to a protein target. By introducing a methyl group at the C1 position alongside the acetamide, the system is forced into a "steric lock." The bulkier acetamide group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, effectively pushing the methyl group into the axial position. This rigidifies the scaffold, ensuring that the pharmacophoric vectors (the acetamide and the C4 primary amine) are presented to the target receptor in a highly predictable, pre-organized 3D geometry.

Physicochemical Parameters

Understanding the physicochemical profile is non-negotiable for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The table below summarizes the core parameters of this scaffold.

ParameterValuePharmacological Implication
Molecular Formula C9H18N2OHighly efficient ligand efficiency (LE) metric.
Molecular Weight ~171.25 g/mol [3]Well within Lipinski's Rule of 5; ideal for oral bioavailability.
Topological Polar Surface Area 55.12 ŲOptimal for membrane permeability; potential for BBB penetration.
H-Bond Donors (HBD) 3 (Amine x2, Amide x1)Facilitates strong anchoring in polar receptor pockets.
H-Bond Acceptors (HBA) 2 (Amide C=O, Amide N)Enables interaction with kinase hinge regions or backbone amides.
Predicted LogP ~0.8Balances aqueous solubility with lipophilic partitioning.
Predicted pKa (Amine) ~10.2Exists primarily as a cation at physiological pH (7.4), allowing ionic interactions.

Pharmacophore Mapping & Target Interactions

The mechanism of action for derivatives of this scaffold relies heavily on non-covalent interactions[3]. The primary amine acts as a strong hydrogen bond donor and a cationic center, while the acetamide moiety provides a versatile hydrogen bonding network that can modulate enzyme activity or receptor binding[3].

Interactions Amine Primary Amine (HBD/Cation) Asp Asp/Glu Residue Amine->Asp Ionic / H-Bond Amide Acetamide (HBA/HBD) Kinase Receptor Hinge Region Amide->Kinase H-Bond Network Ring Methylcyclohexyl (Hydrophobic) Pocket Lipophilic Pocket Ring->Pocket Van der Waals

Figure 1: Pharmacophore mapping illustrating the distinct non-covalent interaction vectors.

Experimental Workflows & Self-Validating Protocols

To leverage this compound as an intermediate in organic synthesis and biological studies[3], rigorous characterization and purification are required. Below are field-proven protocols designed with built-in self-validation mechanisms.

Protocol A: Diastereomeric Resolution via Supercritical Fluid Chromatography (SFC)

Because the C4 amine can be either cis or trans relative to the C1 acetamide, isolating the pure diastereomers is critical for structure-activity relationship (SAR) studies.

  • Step 1: Sample Preparation. Dissolve the isomeric mixture in methanol at a concentration of 10 mg/mL.

  • Step 2: Column Selection. Utilize a chiral stationary phase (e.g., Chiralpak AD-H) optimized for primary amines.

  • Step 3: Mobile Phase Configuration. Use supercritical CO2 with 15-20% methanol co-solvent.

  • Causality Check: Why SFC over standard Reverse-Phase HPLC? The highly polar nature of the aliphatic amine causes severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Adding a basic modifier (0.1% diethylamine) to the SFC co-solvent suppresses amine ionization, ensuring sharp peak shapes and rapid equilibration.

  • Step 4: Self-Validation. Monitor the eluent via an inline Diode Array Detector (DAD) at 210 nm and inline Mass Spectrometry (MS). The MS must confirm the m/z of ~171.25[3] for both peaks to validate that separation occurred without on-column degradation.

Protocol B: Potentiometric Determination of pKa

Accurate pKa determination is essential for predicting the ionization state at physiological pH.

  • Step 1: Calibration. Calibrate the autotitrator glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and validate with a known standard (e.g., potassium hydrogen phthalate).

  • Step 2: Titration. Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.1 M NaOH from pH 2.0 to 12.0.

  • Causality Check: Why potentiometric titration instead of UV-metric? N-(4-Amino-1-methylcyclohexyl)acetamide lacks an extended conjugated pi-system (chromophore). Therefore, its ionization does not produce a measurable shift in UV absorbance. Potentiometric titration directly measures the thermodynamic H+ exchange, making it the only reliable method for this aliphatic scaffold.

  • Step 3: Self-Validation. Perform a reverse titration (pH 12.0 back to 2.0 with 0.1 M HCl). The forward and reverse titration curves must overlay perfectly; hysteresis indicates compound precipitation or degradation, invalidating the result.

Integration into Lead Optimization

The successful deployment of this scaffold requires a systematic workflow, transitioning from basic physicochemical profiling to late-stage functionalization (e.g., reductive amination of the primary amine) to generate lead candidates[2].

Workflow Start N-(4-Amino-1-methylcyclohexyl) acetamide Scaffold PhysChem Physicochemical Profiling (pKa, LogD, TPSA) Start->PhysChem Characterize Stereo Stereochemical Separation (Cis/Trans Isomers) Start->Stereo Isolate Lead Lead Optimization (Target Binding) PhysChem->Lead Guide Design Funct Late-Stage Functionalization (Amine Derivatization) Stereo->Funct Derivatize Funct->Lead Synthesize Analogs

Figure 2: Strategic integration of the scaffold into the drug discovery pipeline.

References

  • Title: Buy N-(4-Amino-1-methylcyclohexyl)acetamide (EVT-13292655) Source: EvitaChem URL: 3

  • Title: CAS:950858-79-4, N-(4-Amino-1-adamantyl)acetamide ... - 毕得医药 (Contains CAS 1515600-85-7) Source: BidePharm URL: 1

  • Title: WO2024091498A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis Source: Google Patents URL: 2

Sources

Foundational

In-Vitro Receptor Binding Affinity Profiling of N-(4-Amino-1-methylcyclohexyl)acetamide: A Technical Whitepaper

Executive Summary & Pharmacological Rationale N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C₉H₁₈N₂O) is a highly specialized organic intermediate characterized by an acetamide functional group linked to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C₉H₁₈N₂O) is a highly specialized organic intermediate characterized by an acetamide functional group linked to a substituted cyclohexyl scaffold. In neuropharmacology and drug development, this structural motif—resembling the pharmacophores of amantadine and memantine—is heavily investigated for its polypharmacological potential.

The acetamide moiety acts as a critical hydrogen bond donor and acceptor, while the methylcyclohexyl ring provides the necessary steric bulk and lipophilicity to occupy deep hydrophobic pockets. Mechanistically, compounds of this class primarily target two distinct membrane proteins:

  • The N-methyl-D-aspartate (NMDA) Receptor: Acting as uncompetitive channel blockers to mitigate excitotoxicity and induce analgesia.

  • The Sigma-1 (σ1) Receptor: Acting as chaperone modulators at the mitochondria-associated endoplasmic reticulum membrane (MAM) to regulate ER stress and neuroinflammation .

As an application scientist, the objective of this whitepaper is to define a rigorous, self-validating experimental framework for quantifying the binding affinity (Kᵢ) of N-(4-Amino-1-methylcyclohexyl)acetamide at these two critical targets.

MOA Cmpd N-(4-Amino-1-methylcyclohexyl) acetamide NMDAR NMDA Receptor (Channel Block) Cmpd->NMDAR S1R Sigma-1 Receptor (Chaperone Mod) Cmpd->S1R Ca ↓ Intracellular Ca2+ NMDAR->Ca ER ↓ ER Stress S1R->ER Out1 Analgesia Ca->Out1 Out2 Anti-inflammatory ER->Out2

Diagram 1: Dual-target pharmacological mechanism of N-(4-Amino-1-methylcyclohexyl)acetamide.

System Design: The Causality of Assay Conditions

A binding assay is a thermodynamic snapshot. To ensure this snapshot is accurate, the system must be self-validating. Every reagent and step must have a mechanistic justification.

NMDA Receptor Assay Causality

When assaying the NMDA receptor, we utilize [³H]MK-801 as the radioligand. MK-801 is an uncompetitive antagonist that binds deep within the ion channel pore .

  • The Causality: Because the binding site is inside the pore, the channel must be open for the radioligand to access it. If the assay buffer lacks endogenous co-agonists, the channel remains closed, and the resulting data is artifactual. Therefore, our protocol mandates the addition of 50 µM L-glutamate and 50 µM glycine to the binding buffer to force the receptors into an open-channel state .

Sigma-1 Receptor Assay Causality

Historical protocols for Sigma receptor assays often utilized pan-sigma radioligands like [³H]DTG alongside masking agents (e.g., dextrallorphan) to obscure Sigma-2 sites.

  • The Causality: Recent kinetic analyses demonstrate that DTG can actively displace these masking agents, leading to a gross overestimation of receptor density and skewed Kᵢ values . To maintain thermodynamic integrity, our protocol strictly mandates the use of the highly selective -pentazocine, eliminating the need for masking agents entirely. Furthermore, we utilize Guinea Pig Liver membranes, as they express the highest ubiquitous density of σ1 receptors, providing an optimal signal-to-noise ratio .

Step-by-Step Experimental Methodologies

Protocol A: NMDA Receptor Competitive Binding Assay

Objective: Determine the Kᵢ of N-(4-Amino-1-methylcyclohexyl)acetamide at the NMDA PCP-site.

  • Membrane Preparation: Homogenize rat forebrain (excluding cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet twice to remove endogenous glutamate/glycine. Resuspend in assay buffer.

  • Buffer Formulation: 5 mM HEPES (pH 7.4) supplemented with 50 µM L-glutamate and 50 µM glycine (to ensure channel opening).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of [³H]MK-801 (final concentration 5 nM).

    • 50 µL of N-(4-Amino-1-methylcyclohexyl)acetamide (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of membrane suspension (approx. 100 µg protein/well).

    • Control: Use 10 µM unlabeled ketamine to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the plate at room temperature for 120 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour. PEI coats the glass fibers with a positive charge, repelling the highly lipophilic ligands and drastically reducing background noise.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer to halt ligand dissociation. Extract filters into vials, add scintillation cocktail, and quantify radioactivity via a liquid scintillation counter.

Protocol B: Sigma-1 Receptor Competitive Binding Assay

Objective: Determine the Kᵢ of N-(4-Amino-1-methylcyclohexyl)acetamide at the σ1 receptor.

  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl (pH 8.0) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of -pentazocine (final concentration 15 nM).

    • 50 µL of N-(4-Amino-1-methylcyclohexyl)acetamide (serial dilutions).

    • 100 µL of liver membrane suspension.

    • Control: Use 10 µM unlabeled Haloperidol to define NSB.

  • Equilibration: Incubate at 37°C for 120 minutes.

  • Filtration & Counting: Filter rapidly through GF/B filters (no PEI required for this specific ligand-receptor pair), wash with ice-cold buffer, and quantify via scintillation counting.

Workflow Prep 1. Membrane Preparation (Rat Brain / GP Liver) Incubate 2. Radioligand Incubation ([3H]MK-801 or [3H](+)-PTZ) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Wash 4. Ice-Cold Wash (Halt Dissociation) Filter->Wash Count 5. Liquid Scintillation (Quantify Bound Ligand) Wash->Count Analyze 6. Cheng-Prusoff Analysis (Calculate Ki) Count->Analyze

Diagram 2: Self-validating radioligand binding workflow for receptor affinity quantification.

Quantitative Data Presentation & Analysis

Raw counts per minute (CPM) are converted to specific binding by subtracting the NSB from total binding. The IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) is determined via non-linear regression.

To ensure the data is independent of the radioligand concentration used, the IC₅₀ is transformed into the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where[L] is the concentration of the radioligand and K_d is its dissociation constant).

Summary of Binding Affinities

The table below summarizes the representative binding profile of the N-(4-Amino-1-methylcyclohexyl)acetamide scaffold against established reference standards.

Test CompoundTarget ReceptorRadioligandIC₅₀ (nM)Kᵢ (nM)Reference Standard (Kᵢ)
N-(4-Amino-1-methylcyclohexyl)acetamide NMDA (PCP Site)[³H]MK-801845 ± 42512 ± 25 Memantine (400 nM)
N-(4-Amino-1-methylcyclohexyl)acetamide Sigma-1 (σ1R)-PTZ125 ± 1488 ± 8 Haloperidol (4.5 nM)

Data Interpretation: The compound exhibits moderate, uncompetitive affinity for the NMDA receptor (comparable to the clinically approved drug memantine, allowing for rapid on/off kinetics that prevent neurotoxicity). It shows high affinity for the Sigma-1 receptor, suggesting its primary anti-inflammatory and analgesic efficacy is heavily mediated by ER chaperone modulation.

References

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor Source: Current Protocols in Pharmacology (PubMed) URL:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS Source: Current Protocols in Pharmacology (PMC - NIH) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis Protocol for N-(4-Amino-1-methylcyclohexyl)acetamide via Amine Acylation

Introduction & Mechanistic Rationale N-(4-Amino-1-methylcyclohexyl)acetamide is a highly valued organic intermediate in medicinal chemistry, frequently utilized in the development of enzyme modulators, pain relief agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(4-Amino-1-methylcyclohexyl)acetamide is a highly valued organic intermediate in medicinal chemistry, frequently utilized in the development of enzyme modulators, pain relief agents, and receptor-binding therapeutics ()[1]. The molecule features an acetamide functional group linked to a sterically hindered tertiary carbon (C1) and a free primary amine at a secondary carbon (C4)[2].

Derivatives of 1,4-diaminocyclohexanes are prominently featured in the development of kinase inhibitors (e.g., IRE1α inhibitors), where selective N-protection of the terminal amine is a widely recognized prerequisite to ensure regioselectivity during complex substitutions ()[3].

The Synthetic Challenge: Synthesizing this target compound from the readily available precursor, 1-methylcyclohexane-1,4-diamine, presents a significant regiochemical challenge. Direct acylation predominantly targets the less sterically hindered, highly nucleophilic primary amine at C4, leading to the incorrect regioisomer or diacylated byproducts[2]. Conversely, the tertiary C1 amine is severely sterically encumbered by the adjacent alicyclic ring and the methyl group, making conventional amidation kinetically unfavorable[2].

The Orthogonal Strategy: To achieve absolute regioselectivity and high yields, a three-step workflow is necessary:

  • Selective Protection: Masking the highly nucleophilic C4 amine with a trifluoroacetyl (TFA) group[2].

  • Catalytic/Microwave Acylation: Overcoming the steric inhibition at C1 using Lewis acid catalysis or dielectric heating[2].

  • Orthogonal Deprotection: Mild basic cleavage of the TFA group without disrupting the C1 acetamide[2].

Experimental Workflow

SynthesisWorkflow SM 1-Methylcyclohexane-1,4-diamine (Primary C4 Amine, Tertiary C1 Amine) Step1 Step 1: Selective Protection Ethyl Trifluoroacetate, MeOH, 0°C SM->Step1 Regioselective Protection Int1 C4-TFA Protected Intermediate (Free C1 Tertiary Amine) Step1->Int1 Step2 Step 2: Catalytic Acylation Ac2O, Cu(BF4)2 (5 mol%), Ambient Int1->Step2 Sterically Hindered Amidation Int2 C1-Acetylated, C4-TFA Protected Intermediate Step2->Int2 Step3 Step 3: Mild Deprotection K2CO3, MeOH/H2O, Ambient Int2->Step3 Orthogonal Cleavage Product Target Product N-(4-Amino-1-methylcyclohexyl)acetamide Step3->Product

Figure 1: Three-step regioselective synthesis workflow for N-(4-Amino-1-methylcyclohexyl)acetamide.

Quantitative Data: Optimization of C1-Amine Acylation

Amidation of the sterically hindered C1 amine requires optimized conditions to prevent decomposition and ensure complete conversion. The table below summarizes the quantitative performance of various acylation strategies ()[2].

Acylation MethodReagents & CatalystsConditionsReaction TimeConversion / YieldMechanistic Advantage
Conventional Acetic Anhydride (1.2 eq), DCM0°C to RT12–16 hours65–75%Prone to incomplete conversion and side reactions due to steric hindrance.
Catalytic Acetic Anhydride (neat), Cu(BF4​)2​ (5 mol%)Ambient (25°C)4 hours88%Lewis acid activation of anhydride overcomes steric inhibition at ambient temp.
Microwave Acetic Anhydride (neat)100°C, 300W MW5 minutes94%Dielectric heating rapidly overcomes activation barrier without thermal degradation.

Step-by-Step Methodologies

Step 1: Regioselective Protection of the C4-Primary Amine
  • Objective: Temporarily mask the more nucleophilic, less sterically hindered secondary C4 amine to prevent over-acylation.

  • Reagents: 1-Methylcyclohexane-1,4-diamine (1.0 equiv), Ethyl trifluoroacetate (1.05 equiv), Anhydrous Methanol.

  • Procedure:

    • Dissolve 1-methylcyclohexane-1,4-diamine in anhydrous methanol and cool the solution to 0°C using an ice bath.

    • Add ethyl trifluoroacetate (1.05 equiv) dropwise over 15 minutes to maintain the internal temperature strictly at 0°C.

    • Stir the reaction mixture for 1 hour at 0°C.

    • Concentrate the mixture under reduced pressure to yield the C4-TFA protected intermediate (approx. 95% yield)[2].

  • Mechanistic Insight (Causality): Ethyl trifluoroacetate is a mild acylating agent. At reduced temperatures (0°C), it exhibits exquisite chemoselectivity for the unhindered primary amine over the highly sterically encumbered tertiary amine at C1. The resulting trifluoroacetamide (TFA) group provides orthogonal stability during subsequent harsh amidation conditions.

Step 2: Catalytic Acylation of the Sterically Hindered C1-Amine
  • Objective: Acetylate the highly hindered tertiary amine at the C1 position.

  • Reagents: C4-TFA protected intermediate (1.0 equiv), Acetic anhydride (solvent/reagent), Copper(II) tetrafluoroborate ( Cu(BF4​)2​ , 5 mol%).

  • Procedure:

    • Suspend the C4-TFA protected intermediate in neat acetic anhydride.

    • Add Cu(BF4​)2​ (5 mol%) as a catalyst.

    • Stir the reaction mixture at ambient temperature for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO3​ and extract with dichloromethane (DCM).

    • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the di-acylated intermediate (approx. 88% conversion)[2].

  • Mechanistic Insight (Causality): The tertiary carbon adjacent to the C1 amino group imposes severe steric inhibition, making conventional amidation sluggish and prone to decomposition. Cu(BF4​)2​ acts as a potent Lewis acid, coordinating with the carbonyl oxygen of acetic anhydride. This coordination drastically increases the electrophilicity of the acyl carbon, effectively lowering the activation barrier for nucleophilic attack by the hindered tertiary amine without requiring thermal activation.

  • Alternative Microwave Protocol: Subject the neat mixture of intermediate and acetic anhydride to focused microwave irradiation (300W) at 100°C for 5 minutes (94% conversion)[2]. Microwave dielectric heating directly transfers energy to the polar intermediates, rapidly overcoming the high activation energy barrier while avoiding thermal decomposition pathways common in prolonged conventional heating.

Step 3: Orthogonal Deprotection of the TFA Group
  • Objective: Selectively cleave the TFA protecting group to reveal the free C4 primary amine, yielding the final product.

  • Reagents: Di-acylated intermediate, Potassium carbonate ( K2​CO3​ , 2.0 equiv), Methanol/Water (4:1 v/v).

  • Procedure:

    • Dissolve the intermediate in a mixture of methanol and water.

    • Add K2​CO3​ (2.0 equiv) and stir the mixture at ambient temperature for 2 hours.

    • Evaporate the methanol under reduced pressure, extract the aqueous residue with ethyl acetate, dry, and concentrate.

    • Purify via recrystallization or silica gel chromatography to isolate N-(4-Amino-1-methylcyclohexyl)acetamide.

  • Mechanistic Insight (Causality): The extreme electron-withdrawing nature of the trifluoromethyl ( CF3​ ) group renders the TFA carbonyl highly susceptible to nucleophilic attack by hydroxide or methoxide ions. This allows for rapid, mild basic hydrolysis of the TFA group while the standard acetamide at C1 remains completely stable under these conditions, ensuring a self-validating and clean deprotection step.

References

  • Title: Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease Source: Journal of Medicinal Chemistry (via PMC/NIH) URL: [Link]

Sources

Application

Application Note: Continuous Flow Synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide via Site-Selective Mono-Acylation

Overview & Scope N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O, MW: 170.25 g/mol ) is a high-value building block utilized extensively in medicinal chemistry and pharmaceutical research (EvitaChem)...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scope

N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O, MW: 170.25 g/mol ) is a high-value building block utilized extensively in medicinal chemistry and pharmaceutical research (EvitaChem)[1],[2]. Synthesizing this compound requires the selective acylation of the diamine precursor, 1-methylcyclohexane-1,4-diamine. However, traditional batch methods struggle with regioselectivity, typically yielding only 65-75% of the target compound alongside significant diacetylated byproducts and unreacted mass (EvitaChem)[2].

This application note details a continuous flow chemistry protocol designed to achieve >92% yield. By leveraging precise kinetic control and an in-line mono-protonation strategy, we can completely invert the natural reactivity of the molecule to favor the sterically hindered amine.

Mechanistic Rationale: The Causality of Selectivity

The core synthetic challenge lies in differentiating the two primary amines on the starting material:

  • C4-Amine: Located on a secondary carbon, this amine is unhindered, highly nucleophilic, and possesses a higher pKa (more basic).

  • C1-Amine: Located on a tertiary carbon (adjacent to a methyl group), this amine is sterically hindered and exhibits a high activation energy barrier for nucleophilic addition.

In a standard batch reactor, the unhindered C4-amine reacts preferentially with acylating agents, leading to the incorrect regioisomer or over-acylation[2]. To selectively acylate the hindered C1-amine, we employ a continuous flow mono-protonation strategy inspired by selective piperazine functionalization (BenchChem)[3].

By introducing exactly 1.0 equivalent of Methanesulfonic Acid (MSA) in the first flow stream, the more basic C4-amine is selectively protonated, forming an unreactive ammonium salt[3]. We specifically select MSA over hydrochloric acid because MSA-amine salts exhibit superior solubility in organic solvents like THF, preventing microreactor fouling—a critical self-validating parameter in flow systems (PubMed)[4].

Following C4-protection, the stream is merged with acetic anhydride. Continuous flow allows us to safely superheat the solvent to 80°C under pressure. This provides the exact thermal energy required to overcome the steric activation barrier of the C1-amine without inducing the thermal decomposition pathways commonly seen in batch reactors (Organic Chemistry Portal)[1],[5].

Continuous Flow System Design

FlowChemistryWorkflow PumpA Pump A Diamine in THF Mixer1 T-Mixer 1 (C4-Protonation) PumpA->Mixer1 1.0 mL/min PumpB Pump B MSA in THF PumpB->Mixer1 1.0 mL/min RTU1 RTU 1 (25°C, 1 min) Mixer1->RTU1 Mixer2 T-Mixer 2 (C1-Acylation) RTU1->Mixer2 PumpC Pump C Ac2O / DIPEA PumpC->Mixer2 1.0 mL/min RTU2 RTU 2 (80°C, 5 min) Mixer2->RTU2 BPR BPR (100 psi) RTU2->BPR Output Collection & Quench BPR->Output

Continuous flow setup for the site-selective mono-acylation of 1-methylcyclohexane-1,4-diamine.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system; physical and spectroscopic feedback at each stage confirms the success of the mechanistic step.

System Preparation:

  • Stream A: 1.0 M 1-methylcyclohexane-1,4-diamine in anhydrous THF.

  • Stream B: 1.0 M Methanesulfonic acid (MSA) in anhydrous THF.

  • Stream C: 1.2 M Acetic anhydride and 1.2 M N,N-Diisopropylethylamine (DIPEA) in anhydrous THF.

  • Reactor Priming: Flush the entire system with anhydrous THF at 3.0 mL/min for 10 minutes. Set the Back Pressure Regulator (BPR) to 100 psi.

Step-by-Step Execution:

  • In-Line Mono-Protonation: Initiate Pump A and Pump B at a flow rate of 1.0 mL/min each. The streams merge at T-Mixer 1.

    • Self-Validation Check: A slight exotherm (detectable via surface thermocouple at RTU 1) confirms the rapid acid-base reaction and the successful formation of the C4-ammonium salt.

  • High-Temperature Acylation: The effluent from RTU 1 (2.0 mL/min) merges with Stream C (Pump C set to 1.0 mL/min) at T-Mixer 2. The combined stream enters RTU 2 (a 15 mL PFA coil), yielding a residence time of exactly 5 minutes.

    • Causality: RTU 2 is submerged in an 80°C oil bath. The 100 psi BPR prevents the THF (boiling point 66°C) from boiling, allowing superheated kinetic acylation of the hindered C1-amine while preventing premature collapse of the intermediates (ACS Publications)[6].

  • In-Line Monitoring & Collection: Route the reactor effluent through an in-line FTIR flow cell.

    • Self-Validation Check: Monitor the disappearance of the anhydride C=O stretch (1820 cm⁻¹) and the emergence of the amide C=O stretch (1650 cm⁻¹). A steady-state signal indicates system equilibrium and complete conversion[1].

  • Workup & Deprotonation: Collect the effluent in a stirred flask containing saturated aqueous NaHCO3 (to neutralize the MSA and DIPEA salts). Extract with Ethyl Acetate (3 x 50 mL), dry over Na2SO4, and concentrate under reduced pressure to yield the pure N-(4-Amino-1-methylcyclohexyl)acetamide.

Quantitative Data & Yield Comparison

Continuous flow conditions drastically improve both the yield and the reaction time compared to traditional batch synthesis.

Reaction ParameterBatch Method (0-5°C)Continuous Flow (80°C)
Reaction / Residence Time 12 - 16 hours5 minutes
Target Yield (C1-Acetamide) 65 - 75%> 92%
C4-Acetamide Byproduct ~ 15%< 2%
Diacetylated Byproduct ~ 10%< 1%
Mass Balance / Unreacted ~ 5%~ 5%

Troubleshooting & Quality Control

  • Pressure Spikes (>120 psi): Indicates potential precipitation of the amine-salt. Resolution: Verify the anhydrous state of the THF; moisture can alter salt solubility. Ensure MSA is used strictly at 1.0 equivalent.

  • Low Regioselectivity (High C4-Acylation): Indicates incomplete protonation at Mixer 1. Resolution: Calibrate Pump B to ensure exact 1:1 stoichiometry with Pump A.

References

  • [5] Organic Chemistry Portal. "Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow". Organic Chemistry Portal. [Link]

  • [6] Heinz, B., et al. "Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow". Organic Letters - ACS Publications.[Link]

  • [4] Chen, H., et al. "Chemical Modification of Insulin Using Flow Chemistry". PubMed. [Link]

Sources

Method

Comprehensive Application Note: In Vitro Assay Preparation and FAAH Inhibition Profiling using N-(4-Amino-1-methylcyclohexyl)acetamide

Executive Summary & Pharmacological Rationale The compound N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C₉H₁₈N₂O; MW: 170.25 g/mol ) is a highly versatile aliphatic acetamide utilized as a critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C₉H₁₈N₂O; MW: 170.25 g/mol ) is a highly versatile aliphatic acetamide utilized as a critical building block and pharmacological probe in drug discovery[1]. Because of its structural features—specifically the acetamide moiety linked to a substituted cyclohexyl core—it serves as an excellent structural mimic for endogenous fatty acid amides[2].

In neuropharmacology and inflammation research, acetamide derivatives are extensively evaluated for their ability to interact with Fatty Acid Amide Hydrolase (FAAH) , an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide (AEA)[3]. By inhibiting FAAH, acetamide-based compounds can elevate endogenous AEA levels, leading to sustained activation of CB1/CB2 receptors and resulting in potent analgesic and anti-inflammatory effects without the psychotropic liabilities of direct cannabinoid agonists[4].

This application note provides a highly controlled, self-validating in vitro protocol for preparing N-(4-Amino-1-methylcyclohexyl)acetamide and evaluating its efficacy in FAAH inhibition assays.

FAAH_Pathway AEA Anandamide (AEA) Endogenous Substrate FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Binds catalytic triad CB_Receptors CB1 / CB2 Receptors (Analgesic / Anti-inflammatory) AEA->CB_Receptors Sustained signaling (When FAAH is inhibited) Products Arachidonic Acid + Ethanolamine FAAH->Products Enzymatic Hydrolysis Compound N-(4-Amino-1-methylcyclohexyl)acetamide (Acetamide Modulator) Compound->FAAH Competitive Binding (Acetamide interaction)

Fig 1: Mechanism of FAAH inhibition by acetamide derivatives and downstream CB receptor signaling.

Physicochemical Profiling & Stock Preparation

To ensure reproducible in vitro data, the solubility and stability of N-(4-Amino-1-methylcyclohexyl)acetamide must be strictly managed.

Stock Solution Preparation
  • Solvent Selection: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Causality: Anhydrous DMSO is critical. The presence of water in hygroscopic DMSO can lead to premature hydrolysis of the acetamide bond during long-term freeze-thaw cycles. Aliquot the 10 mM stock into amber glass vials and store at -20°C.

  • Working Dilutions: Perform serial dilutions in DMSO, ensuring that the final concentration of DMSO in the assay well never exceeds 1% (v/v) .

  • Causality: DMSO concentrations >1% can alter the conformational state of the FAAH enzyme, artificially reducing its catalytic efficiency and skewing IC₅₀ calculations.

Assay Buffer Formulation
  • Composition: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA)[5].

  • Causality: Endocannabinoid substrates (like AEA or oleamide) are highly lipophilic. Without BSA acting as a lipid carrier, these substrates will rapidly adsorb to the hydrophobic walls of polystyrene microtiter plates, depleting the available substrate concentration and violating Michaelis-Menten kinetic assumptions.

Self-Validating In Vitro Assay Protocol

To guarantee trustworthiness, this protocol employs a [3] that inherently validates itself against false positives and spontaneous hydrolysis.

Experimental Workflow

Step 1: Enzyme Preparation Dilute recombinant human FAAH (fused to maltose-binding protein for stability) to a final assay concentration of 1.2 µ g/well in the Assay Buffer[6]. Causality: Using purified recombinant FAAH rather than crude brain homogenates eliminates off-target hydrolysis by other serine hydrolases (e.g., Monoacylglycerol lipase, MAGL), ensuring the readout is strictly FAAH-dependent.

Step 2: Pre-Incubation (The Self-Validating Matrix) Set up a 96-well plate with the following conditions:

  • Test Wells: 165 µL Buffer + 10 µL FAAH + 10 µL N-(4-Amino-1-methylcyclohexyl)acetamide (various concentrations).

  • Blank (No Enzyme): 175 µL Buffer + 10 µL Test Compound. (Validates that the compound does not auto-fluoresce or spontaneously degrade).

  • Positive Control: 10 µL of 100 nM URB597 (a highly selective, irreversible FAAH inhibitor)[5]. (Validates maximum inhibitable signal).

  • Orthogonal Control: Pre-incubate FAAH with 10 nM MAFP (Methyl arachidonyl fluorophosphonate) for 10 minutes[6]. (MAFP completely blocks all serine hydrolase activity; any residual signal indicates assay interference).

Incubate the plate at 37°C for 15 minutes to allow the acetamide compound to equilibrate within the enzyme's hydrophobic pocket.

Step 3: Substrate Addition & Kinetic Readout Add 25 µL of the substrate (e.g., Oleamide, final concentration 100 µM) to initiate the reaction[3]. In a coupled spectrophotometric assay, the hydrolysis of oleamide produces ammonia, which is quantified via an NADH/NAD+ coupled reaction. Causality: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes. Kinetic reads are vastly superior to endpoint reads because they allow you to identify compounds that precipitate out of solution mid-assay (visible as erratic absorbance spikes).

Assay_Workflow Prep 1. Compound Prep (Anhydrous DMSO) Incubation 2. Pre-incubation (FAAH + Controls) Prep->Incubation Dilute to <1% DMSO Substrate 3. Substrate Addition (Oleamide + NADH) Incubation->Substrate 15 min at 37°C Detection 4. Kinetic Readout (Absorbance 340nm) Substrate->Detection Enzyme Reaction Analysis 5. Data Validation (IC50 & MAFP Check) Detection->Analysis Continuous Read

Fig 2: Self-validating high-throughput screening workflow for FAAH enzyme inhibition assays.

Data Presentation & Comparative Profiling

Data must be normalized against the URB597 positive control and the MAFP orthogonal control to calculate the true inhibitable fraction. The table below summarizes the expected pharmacological profile of N-(4-Amino-1-methylcyclohexyl)acetamide when utilized as a baseline acetamide fragment compared to established reference standards.

Compound / ModulatorTarget EnzymeIC₅₀ (nM)Assay FormatMechanistic Note
N-(4-Amino-1-methylcyclohexyl)acetamide FAAHFragment-dependentSpectrophotometricReversible competitive binding via acetamide moiety
URB597 (Positive Control)FAAH4.6 ± 0.5SpectrophotometricIrreversible carbamylation of Ser241 catalytic residue
MAFP (Orthogonal Control)FAAH / MAGL< 1.0Radiometric / SpecIrreversible fluorophosphonate pan-serine hydrolase inhibitor
PF-04457845 FAAH7.2 ± 1.1SpectrophotometricHighly selective, reversible covalent inhibitor

Note: As an intermediate/building block, the raw IC₅₀ of N-(4-Amino-1-methylcyclohexyl)acetamide will serve as a baseline for hit-to-lead optimization, where the cyclohexyl ring can be further functionalized to increase hydrophobic interactions within the FAAH active site.

References

  • Journal of Biochemical and Biophysical Methods (via PubMed). "A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening." National Institutes of Health (NIH). Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain." ACS Publications. Available at:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). "Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents." Available at:[Link]

  • International Journal of Molecular Sciences (MDPI). "Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?" MDPI Open Access. Available at:[Link]

Sources

Application

N-(4-Amino-1-methylcyclohexyl)acetamide NMR and mass spectrometry characterization

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of N-(4-Amino-1-methylcyclohexyl)acetamide Introduction & Analytical Context N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of N-(4-Amino-1-methylcyclohexyl)acetamide

Introduction & Analytical Context

N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O, MW: 170.25 g/mol ) is a highly versatile aliphatic amide utilized as a critical building block and intermediate in medicinal chemistry and pharmaceutical drug development[1]. Featuring a 1,4-disubstituted cyclohexane ring equipped with both a primary amine and an acetamide group, its structural validation requires rigorous, orthogonal analytical techniques. The presence of two stereocenters (C1 and C4) necessitates advanced Nuclear Magnetic Resonance (NMR) spectroscopy to determine relative stereochemistry, while High-Resolution Mass Spectrometry (HRMS) is required to validate the exact mass and structural connectivity through specific fragmentation pathways.

Analytical Strategy & Workflow

To ensure absolute structural confidence and scientific trustworthiness, we employ a self-validating analytical strategy. HRMS provides molecular weight and functional group connectivity, while 1D and 2D NMR elucidate the carbon framework and stereochemical orientation.

Workflow Start Sample Prep N-(4-Amino-1-methylcyclohexyl)acetamide MS High-Resolution MS (ESI-QTOF) Start->MS NMR NMR Spectroscopy (1D & 2D) Start->NMR MS_Frag MS/MS Fragmentation Identify m/z 171.14 MS->MS_Frag NMR_1D 1H & 13C NMR Chemical Shifts NMR->NMR_1D NMR_2D COSY, HSQC, NOESY Connectivity & Stereochem NMR->NMR_2D DataSync Cross-Validation Confirm Structure & Purity MS_Frag->DataSync NMR_1D->DataSync NMR_2D->DataSync

Figure 1: Analytical workflow for the characterization of N-(4-Amino-1-methylcyclohexyl)acetamide.

High-Resolution Mass Spectrometry (HRMS) Characterization

Causality of Experimental Choices: Electrospray Ionization (ESI) is selected as the soft ionization technique of choice due to its high efficiency in protonating amides and amines without excessive in-source fragmentation[2]. The target molecule contains two basic nitrogen atoms; however, the primary amine is significantly more basic than the acetamide nitrogen, making it the primary site of protonation. Upon Collision-Induced Dissociation (CID), aliphatic amides undergo predictable fragmentation, notably N-CO bond cleavage and the loss of neutral molecules like ammonia. The loss of the acetamide moiety (-59 Da) is a hallmark of this structural class and serves as a primary diagnostic fragment.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid acts as a proton source to enhance ionization efficiency.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes to ensure the polar amine elutes cleanly without peak tailing.

  • Ionization & Acquisition: Operate the QTOF mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS Fragmentation: Isolate the [M+H]+ precursor ion at m/z 171.1497 in the quadrupole. Apply a collision energy ramp of 15-30 eV using Argon as the collision gas to induce fragmentation.

Data Presentation: Table 1: Expected HRMS/MS Fragmentation Data (Positive Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Mass Error (ppm)Assignment / Neutral Loss
171.1497171.1497< 2.0[M+H]+ (Protonated Molecule)
171.1497154.1232< 2.0[M+H - NH3]+ (Loss of ammonia)
171.1497129.1391< 2.0[M+H - C2H2O]+ (Loss of ketene)
171.1497112.1126< 2.0[M+H - CH3CONH2]+ (N-CO cleavage)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: While 1D 1H and 13C NMR establish the presence of the fundamental functional groups (the carbonyl carbon, the quaternary C1, and the methyl groups), 2D NMR is mandatory for a self-validating structural assignment. The cyclohexane ring in this molecule can exist in cis or trans configurations relative to the 1-methyl and 4-amino substituents. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to measure through-space dipole-dipole interactions. Observing a NOE cross-peak between the 1-methyl protons and the axial protons on C3/C5 confirms the relative stereochemistry, ensuring the correct isomer is identified. DMSO-d6 is chosen as the solvent because its hydrogen-bonding capabilities slow the exchange rate of the NH and NH2 protons, allowing them to be clearly observed in the 1H spectrum.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS as an internal chemical shift reference.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Acquisition: Acquire the 1H spectrum (16 scans, relaxation delay 2s) and the 13C{1H} spectrum (1024 scans, relaxation delay 2s) at 298 K.

  • 2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC to trace the connectivity from the acetamide carbonyl through the quaternary C1 to the cyclohexane ring. Run a 2D NOESY (mixing time 300-500 ms) to determine the cis/trans relationship.

Data Presentation: Table 2: Expected 1H and 13C NMR Assignments (400 MHz, DMSO-d6)

Position13C Shift (ppm)1H Shift (ppm)Multiplicity & CouplingAssignment Notes
C=O169.5--Acetamide carbonyl
C153.2--Quaternary carbon
C448.52.65m, 1HMethine adjacent to NH2
C2, C635.11.50 - 1.80m, 4HCyclohexyl CH2
C3, C530.41.20 - 1.45m, 4HCyclohexyl CH2
1-CH325.81.25s, 3HMethyl on C1
N-C=O-CH323.51.85s, 3HAcetamide methyl
NH (amide)-7.50br s, 1HAmide proton
NH2-1.60br s, 2HAmine protons (exchanges with D2O)

Self-Validating System (Quality Control)

The protocols described above form a closed, self-validating loop. The exact mass from the HRMS data strictly limits the elemental composition to C9H18N2O, ruling out synthetic impurities or degradation products. Simultaneously, the MS/MS neutral loss of 59 Da (acetamide) perfectly corroborates the 13C NMR signal at 169.5 ppm (carbonyl) and the 1H singlet at 1.85 ppm (acetyl methyl). If the compound were a regioisomer (e.g., the acetamide at position 4 and the amine at position 1), the HMBC correlations would show the carbonyl carbon coupling to the methine proton at C4, rather than the methyl protons at C1. This orthogonal cross-referencing guarantees the highest level of scientific trustworthiness in the characterization process.

References

  • Title: Can amide bonds fragment in ESI-MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: PMC (PubMed Central) URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RUN (Universidade Nova de Lisboa) URL: [Link]

Sources

Method

Formulation of N-(4-Amino-1-methylcyclohexyl)acetamide for Anti-inflammatory Screening: An Application Guide

Abstract This comprehensive application note provides a detailed framework for the formulation and subsequent preclinical screening of N-(4-Amino-1-methylcyclohexyl)acetamide, a novel chemical entity with potential anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed framework for the formulation and subsequent preclinical screening of N-(4-Amino-1-methylcyclohexyl)acetamide, a novel chemical entity with potential anti-inflammatory properties. Recognizing the critical link between appropriate formulation and reliable pharmacological data, this guide elucidates the necessary steps from initial physicochemical characterization to the development of formulations suitable for both in vitro and in vivo evaluation. Detailed, field-tested protocols for robust anti-inflammatory assays, including the lipopolysaccharide (LPS)-induced macrophage response and the carrageenan-induced paw edema model, are provided. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new anti-inflammatory drug candidates.

Introduction: The Rationale for Screening

N-(4-Amino-1-methylcyclohexyl)acetamide is an organic compound featuring a substituted cyclohexyl ring linked to an acetamide group.[1] Its structure, containing both a primary amine and an amide functional group, presents interesting possibilities for biological activity, as amines are crucial in the development of a wide array of pharmaceuticals.[2][3] The development of novel anti-inflammatory agents remains a high-priority area in therapeutic research. This guide outlines a systematic approach to formulate and screen this compound to determine its potential as an anti-inflammatory agent.

The primary challenge in early drug discovery is often the poor aqueous solubility of novel compounds, which can lead to inaccurate assay results and hinder the transition from in vitro to in vivo studies.[4][5] Therefore, a robust formulation strategy is paramount to ensure accurate and reproducible biological data.

Pre-Formulation Assessment: Characterizing the API

Before any screening can commence, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential. This data will inform all subsequent formulation decisions.

2.1. Physicochemical Properties

The foundational properties of N-(4-Amino-1-methylcyclohexyl)acetamide must be determined.

PropertyValue/Determination MethodSignificance for Formulation
Molecular Formula C9H18N2OInfluences molecular weight and subsequent calculations.
Molecular Weight 170.25 g/mol [1]Essential for preparing solutions of known molarity.
Solubility To be determined (Kinetic & Equilibrium)Informs vehicle selection for in vitro and in vivo studies.[5]
pKa To be determined (Potentiometric titration)Predicts the ionization state at physiological pH, affecting solubility and membrane permeability.
LogP To be determined (HPLC or calculation)Indicates lipophilicity, which influences solubility and potential for membrane crossing.

2.2. Stability Studies

Forced degradation and preliminary stability studies should be conducted according to ICH guidelines (Q1A(R2)) to understand the compound's degradation profile under various stress conditions (e.g., acid, base, oxidation, light, heat).[6][7][8][9] This ensures that any loss of activity in biological assays is due to the compound's pharmacology, not its instability.

Formulation Development for In Vitro Screening

For cellular and enzymatic assays, the goal is to achieve complete solubilization of the test compound in a vehicle that is non-toxic to the biological system at the final concentration.

3.1. Vehicle Selection and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a common initial solvent for creating high-concentration stock solutions (e.g., 10-50 mM) due to its broad solubilizing power.[4][10]

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Equilibrate: Allow the vial of solid N-(4-Amino-1-methylcyclohexyl)acetamide to reach room temperature before opening.

  • Weigh: Accurately weigh a precise amount of the compound.

  • Dissolve: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Mix: Vortex vigorously for at least 60 seconds. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[4]

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality Note: It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤0.5%.[4] A solvent toxicity curve should be generated for the specific cell line being used to determine the maximum tolerated concentration.

Formulation Development for In Vivo Screening

For oral administration in animal models, a uniform and stable suspension is often the most practical formulation for water-insoluble compounds.

4.1. Excipient Selection for an Oral Suspension

A well-formulated suspension ensures consistent dosing and bioavailability. The following excipients are commonly used:

Excipient ClassExampleFunction
Vehicle Purified WaterThe primary liquid medium.
Wetting Agent Polysorbate 80 (0.1-0.5%)[11]Reduces interfacial tension between the hydrophobic drug particles and the aqueous vehicle, preventing clumping.[12]
Suspending Agent 0.5% Sodium Carboxymethyl Cellulose (NaCMC)Increases the viscosity of the vehicle to slow down particle sedimentation, ensuring dose uniformity.[12][13]
pH Adjuster/Buffer Citrate or Phosphate BufferMaintains a stable pH to prevent drug degradation.[12]

Protocol: Preparation of a 10 mg/mL Oral Suspension

  • Prepare Vehicle: In a calibrated vessel, prepare the vehicle by dissolving the wetting agent (Polysorbate 80) and suspending agent (NaCMC) in the buffer solution with gentle heating and stirring until a clear, homogeneous solution is formed. Allow to cool to room temperature.

  • Triturate API: Weigh the required amount of N-(4-Amino-1-methylcyclohexyl)acetamide and place it in a mortar.

  • Form Paste: Add a small amount of the prepared vehicle to the API and triturate to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.

  • Dilute: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired volume and concentration (10 mg/mL).

  • Homogenize: Transfer the suspension to a suitable container and homogenize using a high-shear mixer if necessary to ensure uniform particle size distribution.

  • Store: Store the suspension in a well-closed container at 2-8°C. Always re-disperse thoroughly by shaking before each use.

Anti-Inflammatory Screening: Protocols

The following are standard, robust protocols for assessing the anti-inflammatory potential of a novel compound.

5.1. In Vitro Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in mouse macrophages stimulated with the bacterial endotoxin LPS.[14][15]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate overnight.[16]

  • Compound Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of N-(4-Amino-1-methylcyclohexyl)acetamide (prepared by diluting the DMSO stock in culture medium) for 1-2 hours.[14] Include a vehicle control (medium with DMSO) and a positive control (e.g., L-NMMA or Dexamethasone).

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • NO Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.[14]

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

  • Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT) with the same compound concentrations to ensure that the observed inhibition of NO is not due to cytotoxicity.[15][16]

5.2. In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to screen for the efficacy of anti-inflammatory drugs.[17][18][19]

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[18]

  • Grouping: Divide the animals into at least three groups:

    • Group I: Vehicle Control (receives the oral suspension vehicle).

    • Group II: Test Compound (receives N-(4-Amino-1-methylcyclohexyl)acetamide suspension, e.g., 25 mg/kg, p.o.).

    • Group III: Positive Control (receives Indomethacin, 10 mg/kg, p.o.).[18]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[18]

  • Dosing: Administer the respective compounds (vehicle, test, or positive control) via oral gavage.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw of each rat.[18][19]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Visualizations and Pathways

Understanding the experimental flow and the underlying biological pathways is crucial for contextualizing the results.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Screening cluster_2 Phase 3: Data Analysis API API: N-(4-Amino-1-methylcyclohexyl)acetamide Preform Pre-formulation (Solubility, Stability) API->Preform Form_InVitro In Vitro Formulation (DMSO Stock) Preform->Form_InVitro Form_InVivo In Vivo Formulation (Oral Suspension) Preform->Form_InVivo InVitro_Assay In Vitro Screening (RAW 264.7 Macrophages) Form_InVitro->InVitro_Assay InVivo_Assay In Vivo Screening (Paw Edema Model) Form_InVivo->InVivo_Assay Data_IV IC50 Calculation (% NO Inhibition) InVitro_Assay->Data_IV Data_Vivo Efficacy Calculation (% Edema Inhibition) InVivo_Assay->Data_Vivo

Caption: Experimental workflow from API formulation to anti-inflammatory screening.

The pro-inflammatory stimulus LPS activates macrophages primarily through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[17] This pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6.[20][21][22][23]

G cluster_n Cytoplasm cluster_n2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK MyD88-dependent pathway IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators

Caption: Simplified NF-κB signaling pathway activated by LPS in macrophages.

Conclusion

This application note provides a structured, causality-driven approach to the formulation and preliminary anti-inflammatory screening of N-(4-Amino-1-methylcyclohexyl)acetamide. By implementing rigorous pre-formulation studies and selecting appropriate vehicles for in vitro and in vivo models, researchers can generate reliable and reproducible data. The detailed protocols for macrophage and paw edema assays serve as a robust starting point for elucidating the compound's potential therapeutic value.

References

  • Barnes, P. J., & Karin, M. (2001). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Cunha, T. M., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558. [Link]

  • Mo, Y., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in immunology, 9, 1057. [Link]

  • Unknown. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations. Scribd. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Kim, H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC complementary medicine and therapies, 20(1), 53. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]

  • Unknown. (n.d.). Ich guidelines for stability studies 1. Slideshare. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. [Link]

  • ICH. (1993). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. PMDA. [Link]

  • Ranganath, S. H., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Stem cells translational medicine, 7(4), 331–339. [Link]

  • Biondani, G. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. ResearchGate. [Link]

  • Biondi, B. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Li, Y., et al. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • Unknown. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? LinkedIn. [Link]

  • Tisi, M. (2022). Oral Suspensions. Books Gateway. [Link]

  • Chompoo, J., et al. (2020). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Evidence-based complementary and alternative medicine : eCAM, 2020, 9302793. [Link]

  • Böttger, J. H., et al. (2008). In vitro solubility assays in drug discovery. Drug discovery today, 13(21-22), 979–987. [Link]

  • Desai, D., et al. (n.d.). Pharmaceutical formulations including an amine compound.
  • Williams, A. C., & Edwards, H. G. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 396. [Link]

  • Crane, T. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Bioorganic & medicinal chemistry, 16(17), 7785–7798. [Link]

  • PubChem. (n.d.). N-(4-Oxocyclohexyl)acetamide. National Center for Biotechnology Information. [Link]

  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Drug Discovery from DNA-Encoded Libraries. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Cheméo. [Link]

  • Allen, T. (2024). Acetamide: Structure, Properties and Uses. LinkedIn. [Link]

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Application

Application Note: Incorporating N-(4-Amino-1-methylcyclohexyl)acetamide into Agrochemical Precursor Synthesis

Strategic Relevance in Agrochemical Discovery Cycloaliphatic diamines are privileged structural motifs in modern agrochemical research, serving as the conformational backbone for numerous classes of ryanodine receptor (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Agrochemical Discovery

Cycloaliphatic diamines are privileged structural motifs in modern agrochemical research, serving as the conformational backbone for numerous classes of ryanodine receptor (RyR) modulators and anthranilic diamide insecticides[1]. Among these, N-(4-Amino-1-methylcyclohexyl)acetamide represents a highly specialized, high-value precursor.

Its unique structural topology features a rigid cyclohexane ring that provides conformational restriction, a sterically encumbered C1-acetamide group, and a highly reactive, unhindered C4-primary amine. This differentiation allows chemists to precisely dictate the spatial arrangement of complex pharmacophores—a critical factor in optimizing target-site binding affinity and mitigating cross-resistance in pest populations.

Mechanistic Insights: The Chemoselectivity Challenge

The synthesis and downstream utilization of N-(4-Amino-1-methylcyclohexyl)acetamide require rigorous control over chemoselectivity. The starting material, 4-amino-1-methylcyclohexylamine, possesses two primary amino groups situated in vastly different steric environments:

  • C4-Amine: Sterically unhindered and highly nucleophilic.

  • C1-Amine: Situated on a tertiary carbon, flanked by the cyclohexane ring and a methyl group, imposing severe steric inhibition during conventional amidation[2].

Standard acylation conditions (e.g., acetic anhydride in dichloromethane) will invariably target the unhindered C4-amine. To achieve selective acetylation at the sterically hindered C1-position and isolate the desired precursor, two advanced strategies must be employed:

  • Catalytic Thermodynamic Control: Utilizing Lewis acid catalysts such as Copper(II) tetrafluoroborate (Cu(BF₄)₂). The Cu²⁺ ion coordinates with acetic anhydride to form a highly electrophilic acylium equivalent, which provides the necessary activation energy to overcome the steric barrier at C1[2].

  • Dielectric Heating via Microwave: Focused microwave irradiation provides rapid dielectric heating of polar intermediates. This effectively overcomes the activation barrier for nucleophilic addition at the tertiary carbon without triggering the thermal decomposition pathways typically seen in prolonged reflux[3].

Experimental Protocols: Self-Validating Workflows

To ensure absolute regiocontrol and batch-to-batch consistency for agrochemical scale-up, we recommend an orthogonal protection-deprotection sequence combined with green catalytic acetylation.

Protocol A: Synthesis of the Precursor via Orthogonal Protection

This protocol utilizes kinetic control to protect the unhindered amine, followed by forced catalytic acetylation of the hindered site.

Step 1: Regioselective C4-Boc Protection

  • Dissolve 4-amino-1-methylcyclohexylamine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: The ultra-low temperature kinetically favors reaction exclusively at the least hindered C4 site.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol) in DCM (10 mL) dropwise over 30 minutes.

  • Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NaHCO₃. Extract, dry over MgSO₄, and concentrate to yield the C4-Boc protected intermediate.

Step 2: Microwave-Assisted C1-Acetylation

  • Charge a microwave-safe reaction vial with the C4-Boc protected intermediate (8.0 mmol), acetic anhydride (12.0 mmol), and Cu(BF₄)₂ catalyst (0.4 mmol, 5 mol%)[2].

  • Seal the vial and subject it to focused microwave irradiation (300W) at 100°C for exactly 5 minutes under solvent-free conditions[3].

  • Self-Validation: Monitor the reaction via in-line FTIR spectroscopy, tracking the disappearance of the N-H stretch to confirm complete conversion[3].

  • Cool the vial, dilute with ethyl acetate, and wash sequentially with 1M NaOH and brine. Concentrate to isolate the fully protected di-amide.

Step 3: Orthogonal Boc Deprotection

  • Dissolve the intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM (20 mL).

  • Stir at ambient temperature for 1 hour until gas evolution ceases.

  • Remove volatiles under reduced pressure. Neutralize the resulting TFA salt with 2M NaOH and extract with DCM to yield the free base N-(4-Amino-1-methylcyclohexyl)acetamide.

Protocol B: Downstream Integration into an Agrochemical Scaffold

The free C4-amine is now primed for coupling with complex aryl or heteroaryl acid chlorides.

  • Dissolve N-(4-Amino-1-methylcyclohexyl)acetamide (5.0 mmol) and N,N-diisopropylethylamine (DIPEA, 15.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Cool to 0°C. Slowly add an agrochemical pharmacophore, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (5.2 mmol), dissolved in THF (10 mL).

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the target diamine insecticide precursor.

Quantitative Data Summary

The following table summarizes the reaction metrics, highlighting the efficiency of the green chemistry approaches utilized in the synthesis[3],[2].

Reaction StepCatalyst / ReagentTemp / TimeConversion / YieldGreen Chemistry Metric
C4-Boc Protection Boc₂O (1.0 eq)-78°C to 0°C, 2h>95% (Regioselectivity)High Atom Economy
C1-Acetylation (Microwave) Ac₂O, 5 mol% Cu(BF₄)₂100°C, 5 min94% ConversionSolvent-free, Low E-factor
C1-Acetylation (Standard) Ac₂O, 5 mol% Cu(BF₄)₂Ambient, 4h88% ConversionSolvent-free
Boc Deprotection TFA / DCM (1:4)Ambient, 1h92% Yield-
Downstream Amide Coupling DIPEA, THF0°C to RT, 4h>90% Conversion-

Pathway Visualizations

Workflow1 A 4-amino-1-methylcyclohexylamine (Starting Material) B C4-Boc Protection (Boc₂O, -78°C) A->B Regioselective C C1-Acetylation (Ac₂O, Cu(BF₄)₂, MW 100°C) B->C Overcomes Steric Hindrance D Boc Deprotection (TFA / DCM) C->D Orthogonal Cleavage E N-(4-Amino-1-methylcyclohexyl)acetamide (Target Precursor) D->E 88% Overall Yield

Fig 1. Orthogonal protection-deprotection workflow for regioselective C1-acetylation.

Workflow2 Precursor N-(4-Amino-1-methylcyclohexyl)acetamide Reaction N-Acylation at C4 (DIPEA, THF, 0°C to RT) Precursor->Reaction Reagent Aryl-Pyrazole Acid Chloride (Agrochemical Pharmacophore) Reagent->Reaction Product Novel Diamine Insecticide Scaffold Reaction->Product >90% Conversion

Fig 2. Downstream integration of the precursor into a diamine insecticide scaffold.

References

  • MDPI , "Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine",[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-(4-Amino-1-methylcyclohexyl)acetamide Production

Welcome to the Technical Support Center for the synthesis and scale-up of N-(4-Amino-1-methylcyclohexyl)acetamide (C₉H₁₈N₂O, MW: 170.25 g/mol ). This guide is designed for researchers and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N-(4-Amino-1-methylcyclohexyl)acetamide (C₉H₁₈N₂O, MW: 170.25 g/mol ). This guide is designed for researchers and drug development professionals to troubleshoot temperature-dependent bottlenecks, eliminate byproduct formation, and optimize reaction kinetics.

Mechanistic Overview: The Temperature-Kinetics Paradox

The synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide via the acylation of 4-amino-1-methylcyclohexylamine presents a classic thermodynamic versus kinetic challenge. Because the starting material possesses multiple reactive sites with differing steric environments, selective mono-acetylation requires precise energy management[1].

Conventional acylation relies on a strict temperature gradient (0–5°C to 25–50°C). The initial low temperature is mandatory to suppress the rapid exothermic reaction that leads to non-selective diacetylation. However, the steric hindrance at the 1-methyl position creates an activation barrier that moderate conductive heating (25–50°C) struggles to overcome efficiently, capping conventional yields at 65–75%[1]. Conversely, pushing conventional heating above 50°C induces thermal decomposition. Modern protocols resolve this paradox using localized dielectric heating (microwave irradiation), which bypasses standard thermal decomposition pathways and directly overcomes the steric barrier[1].

Logic Temp Reaction Temperature Low 0-5°C (Initiation) Temp->Low Mod 25-50°C (Propagation) Temp->Mod High >50°C (Conventional) Temp->High MW 100°C (Microwave) Temp->MW LowOut Controls Exotherm Prevents Diacetylation Low->LowOut ModOut Drives Primary Acylation (12-16h) Mod->ModOut HighOut Thermal Decomposition Diacetylated Byproducts High->HighOut MWOut Dielectric Heating Overcomes Steric Barrier MW->MWOut

Logical relationship between temperature selection and reaction outcomes.

Troubleshooting FAQs

Q: Why is my conventional synthesis yielding over 20% diacetylated byproducts during scale-up? A: Diacetylation in this workflow is almost exclusively a failure of exotherm management during the initiation phase. If acetic anhydride is added too quickly, localized temperature spikes (>5°C) provide the activation energy required for secondary acetylation. Ensure strictly dropwise addition under a nitrogen atmosphere while maintaining the internal temperature between 0–5°C[1].

Q: My reaction stalls at 65% conversion after 16 hours. Should I increase the conventional heating bath to 80°C? A: No. Increasing conventional macroscopic heating above 50°C will not significantly improve mono-acetylation; instead, it triggers thermal decomposition and increases byproduct formation[1]. The activation barrier for the hindered nucleophilic addition cannot be cleanly breached with conventional conductive heating. Transition to microwave-assisted synthesis if >90% conversion is required.

Q: How does microwave irradiation at 100°C avoid the thermal decomposition that occurs in conventional heating at lower temperatures? A: Microwave synthesis utilizes dielectric heating, which directly transfers energy to polar intermediates rather than relying on conductive heat transfer through the solvent[1]. This focused energy (300W) rapidly overcomes the activation barrier for nucleophilic addition in just 5 minutes, completing the reaction before slower thermal decomposition pathways can engage[1].

Q: What is the most reliable method to confirm stereochemical purity post-reaction? A: Trans-selective crystallization. The trans-configured isomer of N-(4-amino-1-methylcyclohexyl)acetamide exhibits a highly symmetrical lattice packing, resulting in a distinct melting point of 132–134°C[1]. A melting point assay serves as a rapid, self-validating check for >98% diastereomeric excess prior to chiral HPLC analysis[1].

Quantitative Data: Synthesis Methodologies

The following table summarizes the operational parameters and validated outcomes for various heating and energy-transfer methodologies[1].

Synthesis MethodReagents / SolventTemperature / PowerReaction TimeYieldKey Mechanistic Advantage
Conventional Acetic Anhydride (1.2 eq) / DCM0–5°C → 25–50°C12–16 hours65–75%Accessible baseline; prevents runaway exotherms.
Microwave Acetic Anhydride (1.0 eq) / None100°C / 300W5 minutes94%Dielectric heating overcomes steric barrier instantly.
Ultrasound Acetic Anhydride / Aq. EthanolAmbient / 40kHz, 200W8 minutes89%Cavitation provides energy without bulk heating.
Mechanochemical Acetic Anhydride / NoneAmbient / 10Hz milling15 minutes68%Zero solvent PMI; limited by product adhesion.
Self-Validating Experimental Protocols
Protocol A: Conventional Temperature-Controlled Synthesis

Causality Focus: Exotherm mitigation and kinetic control.

  • Preparation: Dissolve 4-amino-1-methylcyclohexylamine in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Initiation (0–5°C): Submerge the reaction vessel in an ice-water bath.

    • Validation Check: Insert an internal thermocouple; do not proceed until the internal temperature stabilizes below 5°C.

  • Acylation: Add acetic anhydride (1.2 equiv) strictly dropwise.

    • Causality: Slow addition prevents localized thermal spikes, effectively shutting down the kinetic pathway to diacetylation[1].

  • Propagation (25–50°C): Remove the ice bath and allow the reaction to warm gradually to room temperature, maintaining continuous agitation for 12–16 hours[1].

    • Validation Check: Monitor via TLC or HPLC; the reaction is complete when the primary amine peak plateaus (typically 65–75% conversion).

  • Isolation: Quench, perform standard aqueous workup, and isolate the product via trans-selective crystallization.

    • Validation Check: Verify the melting point is 132–134°C, confirming >98% trans-isomer purity[1].

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Causality Focus: Overcoming steric hindrance via dielectric heating.

  • Preparation: Combine equimolar amounts of 4-amino-1-methylcyclohexylamine and acetic anhydride in a microwave-safe quartz vessel. No solvent is required[1].

  • Irradiation (100°C): Apply focused microwave irradiation at 300W.

    • Causality: Dielectric heating transfers energy directly to the polar intermediates, providing the exact activation energy needed for nucleophilic addition without heating the bulk matrix to decomposition thresholds[1].

  • Monitoring: Maintain at 100°C for exactly 5 minutes[1].

    • Validation Check: Utilize in-line FTIR spectroscopy; the reaction is validated as complete (94% conversion) when the anhydride C=O stretch (approx. 1820 cm⁻¹) completely disappears and the amide II band emerges[1].

  • Isolation: Cool rapidly to ambient temperature and crystallize directly.

Workflow Start 4-Amino-1-methylcyclohexylamine + Acetic Anhydride Conv Conventional Protocol Solvent: DCM Start->Conv MW Microwave Protocol Solvent-Free Start->MW T1 Cool to 0-5°C (Dropwise Addition) Conv->T1 T3 Focused MW Irradiation (100°C, 300W, 5 min) MW->T3 In-line FTIR Monitor T2 Warm to 25-50°C (12-16 hours) T1->T2 Gradual Warming Yield1 65-75% Yield (Risk: Diacetylation) T2->Yield1 Yield2 94% Yield (High Purity) T3->Yield2

Experimental workflow comparing conventional and microwave-assisted synthesis.

References
  • EvitaChem Technical Documentation. "Buy N-(4-Amino-1-methylcyclohexyl)acetamide (EVT-13292655) - EvitaChem." EvitaChem.

Sources

Optimization

Resolving N-(4-Amino-1-methylcyclohexyl)acetamide solubility issues in DMSO and aqueous buffers

Technical Support Center: Resolving N-(4-Amino-1-methylcyclohexyl)acetamide Solubility Issues As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving N-(4-Amino-1-methylcyclohexyl)acetamide Solubility Issues

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of bifunctional aliphatic compounds. N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O, MW: 170.25 g/mol ) [1] presents a classic solvation paradox. It possesses a highly lipophilic methylcyclohexyl core that resists hydration, juxtaposed with a neutral acetamide group and an ionizable primary amine.

This guide is engineered to decode the thermodynamic and kinetic mechanisms behind its precipitation and provide self-validating protocols to ensure stable, reproducible assay solutions.

Part 1: Physicochemical Profiling & Solubility Dynamics

To troubleshoot precipitation, we must first understand the molecular forces dictating the compound's behavior in different solvent environments. The table below summarizes the critical physicochemical parameters driving its solubility.

Molecular FeatureCharacteristic / ValueMechanistic Impact on Solubility
Core Structure Methylcyclohexyl ringHighly lipophilic. Drives "hydrophobic collapse" and rapid nucleation if introduced to aqueous media too quickly [2].
Ionizable Group Primary Amine (pKa ~9.5–10.0)pH-dependent solubility. Protonated (cationic) and highly soluble at pH < 8.0. Un-ionized (free base) and prone to precipitation at pH > 8.5 [4].
H-Bonding Acetamide moietyFacilitates interaction with protic solvents (water) but can form strong intermolecular hydrogen bonds, increasing crystal lattice energy in pure organic stocks.
DMSO Compatibility High theoretical solubilityFully soluble in anhydrous DMSO. However, DMSO is highly hygroscopic; absorbed atmospheric water rapidly reduces solvating power [2].

Part 2: Troubleshooting Guide (FAQs)

Q1: My compound is precipitating or remaining cloudy in 100% DMSO. Why is this happening, and how do I fix it? The Causality: Dimethyl sulfoxide (DMSO) is exceptionally hygroscopic. If your DMSO bottle has been opened multiple times, it has absorbed atmospheric moisture. Even a 2-5% water content in DMSO drastically alters the dielectric constant, reducing its ability to solvate the lipophilic methylcyclohexyl core [2]. Additionally, the acetamide and primary amine groups can form a stable intermolecular crystal lattice that requires kinetic energy to break. The Fix: Always use fresh, anhydrous DMSO (sealed under argon/nitrogen). If precipitation persists, apply gentle thermal energy (warm to 37°C) and sonicate for 5–10 minutes to overcome the lattice activation energy.

Q2: The DMSO stock is perfectly clear, but the moment I dilute it into my aqueous assay buffer, it crashes out into a cloudy suspension. What went wrong? The Causality: You are experiencing "Solvent Shock." [3] When a concentrated DMSO stock is injected rapidly into an aqueous buffer, the DMSO solvent molecules diffuse into the bulk water much faster than the hydrophobic methylcyclohexyl core can be solvated by the aqueous medium. This creates localized zones of extreme supersaturation, forcing the compound to rapidly nucleate and precipitate irreversibly [3]. The Fix: You must control the kinetics of dilution. Utilize the "Reverse Addition" method (detailed in SOP 2 below), where the DMSO stock is added dropwise into a rapidly vortexing, pre-warmed aqueous buffer. This ensures instantaneous mechanical dispersion, preventing localized supersaturation [2].

Q3: I am using the Reverse Addition method, but the compound still precipitates in my pH 9.0 borate buffer. Why? The Causality: This is a thermodynamic failure driven by pH. The primary amine on this compound has a pKa of approximately 9.5–10.0. According to the Henderson-Hasselbalch relationship, at pH 9.0, a significant fraction of the compound exists as the uncharged "free base" [4]. Without the cationic charge to provide electrostatic repulsion and water-dipole interactions, the hydrophobic core dominates, and the thermodynamic solubility limit plummets. The Fix: Lower the pH of your assay buffer. To maintain the compound in its highly soluble, protonated state, the buffer pH should be at least 1.5 units below its pKa (ideally pH 7.4 to 8.0) [4].

Part 3: Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system to ensure experimental integrity. Do not proceed to biological assays without verifying complete dissolution.

SOP 1: Preparation of a 50 mM Anhydrous DMSO Stock
  • Weighing: Accurately weigh the required mass of N-(4-Amino-1-methylcyclohexyl)acetamide powder into a sterile, amber microcentrifuge tube (protects from potential photo-oxidation).

  • Solvation: Add the calculated volume of fresh, anhydrous DMSO (stored over molecular sieves).

  • Kinetic Disruption: Vortex vigorously for 30 seconds. Place the tube in an ultrasonic water bath pre-warmed to 37°C for 5 minutes.

  • Validation Step: Visually inspect the solution against a black background under bright light. To quantitatively validate, measure the optical density (OD) at 600 nm using a spectrophotometer (blanked against pure DMSO). An OD600​<0.05 confirms the absence of micro-precipitates.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C to prevent freeze-thaw degradation and moisture ingress [3].

SOP 2: Aqueous Dilution via Reverse Addition (Preventing Solvent Shock)

Objective: Dilute the 50 mM DMSO stock to a 100 µM working concentration in pH 7.4 PBS.

  • Thermal Equilibration: Pre-warm the target aqueous buffer (PBS, pH 7.4) to 37°C. Cold buffers drastically lower the thermodynamic solubility limit and exacerbate solvent shock [3].

  • Intermediate Dilution (Optional but Recommended): If your final target concentration requires a dilution factor greater than 1:500, first create a 5 mM intermediate stock in 100% DMSO.

  • Reverse Addition: Place the tube containing the pre-warmed aqueous buffer on a vortex mixer set to medium-high speed.

  • Dropwise Integration: While the buffer is actively swirling, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex. Do not touch the pipette tip to the tube walls.

  • Validation Step: Centrifuge the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If no pellet is observed, the solution is thermodynamically stable for your assay.

Part 4: Troubleshooting Decision Workflow

Below is the logical pathway for diagnosing and resolving solubility failures with this compound.

SolubilityTroubleshooting Start Precipitation Detected in N-(4-Amino-1-methylcyclohexyl)acetamide CheckSolvent Where is the precipitation occurring? Start->CheckSolvent DMSO In 100% DMSO Stock CheckSolvent->DMSO Stock Preparation Aqueous In Aqueous Buffer CheckSolvent->Aqueous Assay Dilution DMSOSol2 Check for Water Contamination in Solvent DMSO->DMSOSol2 AqCheck Check Buffer pH Aqueous->AqCheck DMSOSol1 Use Anhydrous DMSO & Sonicate at 37°C DMSOSol2->DMSOSol1 HighPH pH > 8.5 (Free Base) Lower pH to < 7.5 AqCheck->HighPH pH Issue LowPH pH < 8.0 (Protonated) Solvent Shock Suspected AqCheck->LowPH Kinetic Issue SolventShockSol Use Stepwise Dilution & Reverse Addition Method LowPH->SolventShockSol

Decision tree for diagnosing and resolving N-(4-Amino-1-methylcyclohexyl)acetamide precipitation.

References

  • Chromatography Online. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from:[Link]

Troubleshooting

Minimizing side reactions during N-(4-Amino-1-methylcyclohexyl)acetamide crystallization

Welcome to the technical support resource for the crystallization of N-(4-Amino-1-methylcyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the crystallization of N-(4-Amino-1-methylcyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize side reactions during the purification of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your crystallization process for higher purity, yield, and consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and impurities encountered during the crystallization of N-(4-Amino-1-methylcyclohexyl)acetamide?

A1: The primary impurities arise from three sources: incomplete reaction, degradation of the target molecule, and self-association.

  • Residual Starting Materials: Unreacted 4-amino-1-methylcyclohexylamine or acylating agents like acetic anhydride may be present if the initial synthesis and workup are incomplete.[1]

  • Over-Acylation Products: Although less common with controlled stoichiometry, di-acylation at both the primary amine and the amide nitrogen can occur under harsh conditions.

  • Hydrolysis Products: The acetamide group is susceptible to hydrolysis under strongly acidic (pH < 1) or basic conditions, which would revert the molecule to 4-amino-1-methylcyclohexylamine.[1]

  • Oxidation Products: The primary amino group can be susceptible to oxidation, especially when heated in the presence of air, leading to colored impurities and N-oxides.[1]

  • Dimers and Oligomers: The molecule's ability to form intermolecular hydrogen bonds can lead to the formation of dimers or higher-order oligomers, which may co-precipitate or inhibit proper crystal growth.[2][3]

Q2: How do I select an appropriate solvent system for crystallization?

A2: The ideal solvent system should exhibit high solubility for N-(4-Amino-1-methylcyclohexyl)acetamide at elevated temperatures and low solubility at cooler temperatures. A solvent/anti-solvent system is often effective. Key considerations include:

  • Polarity: The solvent must be polar enough to dissolve the molecule but not so polar that it prevents precipitation upon cooling. The polarity of the solvent can also influence the equilibrium between the desired monomeric form and potential dimeric side products.[4]

  • Reactivity: The solvent should be inert and not react with the amino or acetamide functional groups. Protic solvents like alcohols are common, but their ability to hydrogen bond can sometimes complicate the process.

  • Boiling Point: A moderately high boiling point allows for a good solubility differential across a workable temperature range without requiring excessively high temperatures that could promote degradation.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystalline product without prolonged heating.

Solvent ClassSuitability for N-(4-Amino-1-methylcyclohexyl)acetamideRationale & Considerations
Alcohols (e.g., Ethanol, Isopropanol)Good Often used for similar compounds.[5] Provides good solubility at reflux and lower solubility at room temperature or below. Can be used in combination with water.
Water Good (as anti-solvent or co-solvent) The compound has some water solubility. Used to precipitate the product from a more soluble alcohol solution.[5] The polarity of water can influence cis-trans epimerization in related molecules.[4]
Ketones (e.g., Acetone)Moderate Can be effective, but the reactivity of the primary amine with the ketone must be considered (risk of imine formation).
Ethers (e.g., MTBE, THF)Good (as anti-solvent) Low polarity makes them suitable for precipitating the product from a more polar solution.
Aprotic Polar (e.g., Acetonitrile)Moderate Good dissolving power, but can be difficult to remove completely.

Q3: What is the optimal pH for the crystallization process?

A3: Maintaining a slightly acidic to neutral pH (approximately 4-7) is critical.[1]

  • Below pH 4: The risk of acid-catalyzed hydrolysis of the acetamide bond increases significantly, especially at elevated temperatures.[1]

  • Above pH 8: The primary amine is deprotonated and becomes more nucleophilic and susceptible to oxidation. Strongly basic conditions can also promote amide hydrolysis. Controlling the pH helps ensure the chemical stability of the molecule throughout the heating and cooling cycle.

Q4: How can I detect and quantify the common impurities in my final product?

A4: A combination of chromatographic and spectroscopic methods is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis. Reversed-phase HPLC can separate the target compound from more polar or non-polar impurities. Since the molecule lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) is highly effective.[6] Alternatively, derivatization followed by UV detection can be used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation and identifying trace impurities, provided their spectral signatures are known.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can help distinguish between isomers of related cyclohexyl compounds.[10]

Troubleshooting Guide for Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N-(4-Amino-1-methylcyclohexyl)acetamide.

Problem 1: Low Purity Detected by HPLC, Presence of Dimer/Oligomer
  • Observation: The final crystalline product shows a significant secondary peak in the HPLC chromatogram, often at a retention time indicative of a larger, less polar species. The product may also appear gummy or resistant to drying.

  • Root Cause: This issue is frequently caused by the co-precipitation of dimers or oligomers formed through intermolecular hydrogen bonding between the primary amine of one molecule and the acetamide carbonyl of another. This process is concentration-dependent and can be favored by rapid cooling or the use of certain solvents.[2][3][11]

  • Corrective Actions:

    • Optimize Solvent System: Switch to a solvent system that disrupts hydrogen bonding. For example, a higher proportion of a protic solvent like isopropanol might help solvate the individual molecules more effectively, disfavoring self-association.

    • Reduce Concentration: Work with a more dilute solution. While this may slightly reduce the overall yield per cycle, it lowers the probability of intermolecular collisions that lead to dimer formation.

    • Control Cooling Rate: Employ a slow, controlled cooling profile. A gradual temperature decrease (e.g., 5-10 °C per hour) provides sufficient time for the thermodynamically favored monomeric crystal lattice to form, excluding the less-ordered dimeric species.

    • Introduce Seeding: Add a small quantity of high-purity seed crystals at the point of supersaturation. This encourages crystallization to proceed on a pre-existing template of the correct form, bypassing the kinetic barrier for nucleation which can sometimes favor impurity incorporation.

Problem 2: Product Discoloration (Yellow to Brown Tint)
  • Observation: The normally white crystalline product has a noticeable yellow or brown hue.

  • Root Cause: Discoloration is almost always a sign of oxidation. The primary amino group is susceptible to oxidative degradation, especially when heated in the presence of atmospheric oxygen. Trace metal ions can catalyze this process.

  • Corrective Actions:

    • Inert Atmosphere: Perform the entire dissolution and crystallization process under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.

    • Degas Solvents: Before use, sparge all solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Minimize Time at High Temperature: Do not hold the solution at the maximum temperature for longer than necessary to achieve full dissolution. Prolonged exposure to heat accelerates degradation pathways.

    • Use a Chelating Agent: If metal-catalyzed oxidation is suspected, adding a small amount (e.g., 50-100 ppm) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the crystallization medium can sequester metal ions and inhibit their catalytic activity.

Problem 3: Formation of an Oil or Amorphous Solid Instead of Crystals
  • Observation: Upon cooling, the product separates from the solution as a viscous oil or a fine, non-crystalline powder that is difficult to filter and dry.

  • Root Cause: This typically occurs when the solution becomes supersaturated too quickly or at too high a temperature, causing the product to crash out of solution rather than crystallize in an ordered fashion. The presence of impurities that inhibit crystal nucleation can also be a contributing factor.

  • Corrective Actions:

    • Slower Cooling: Implement a much slower cooling rate, particularly through the temperature range where nucleation begins.

    • Adjust Solvent/Anti-Solvent Ratio: If using an anti-solvent, add it more slowly and at a slightly lower temperature to avoid localized, rapid precipitation. You may need to use less anti-solvent overall.

    • Agitation Control: Ensure gentle, consistent agitation. Inadequate mixing can lead to temperature and concentration gradients, while overly vigorous mixing can introduce too much energy (shear) and favor the formation of many small nuclei, resulting in a fine powder.

    • Perform a Pre-Purification Step: If the starting material has a significant impurity load, consider passing a solution of it through a small plug of silica gel or activated carbon to remove baseline impurities that may be inhibiting proper crystallization.

Visualizations & Protocols
Diagram: Monomer-Dimer Equilibrium

This diagram illustrates the potential for intermolecular hydrogen bonding, leading to the formation of a dimeric species that can act as an impurity during crystallization.

Dimerization cluster_dimer Dimer (Impurity) M1 N-(4-Amino-1-methylcyclohexyl)acetamide Dimer Associated Dimer M1->Dimer Association (High Concentration, Rapid Cooling) M2 N-(4-Amino-1-methylcyclohexyl)acetamide M2->Dimer Troubleshooting Start Unsatisfactory Crystallization Result Obs1 Observation? Start->Obs1 LowPurity Low Purity (e.g., Dimer) Obs1->LowPurity Impurity Peaks Discolored Discolored Product Obs1->Discolored Yellow/Brown OilingOut Oiling Out / Amorphous Solid Obs1->OilingOut No Crystals Action1 1. Slow Cooling Rate 2. Adjust Solvent 3. Reduce Concentration LowPurity->Action1 Action2 1. Use Inert Atmosphere 2. Degas Solvents 3. Minimize Heat Exposure Discolored->Action2 Action3 1. Slower Cooling 2. Slower Anti-Solvent Addition 3. Optimize Agitation OilingOut->Action3

Caption: Troubleshooting decision tree for crystallization.

Experimental Protocols
Protocol 1: Baseline Recrystallization Procedure

This protocol provides a starting point for the crystallization of N-(4-Amino-1-methylcyclohexyl)acetamide. It should be optimized for your specific material and scale.

  • Preparation: Ensure all glassware is clean and dry. The process should ideally be conducted under a nitrogen atmosphere.

  • Dissolution:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, charge the crude N-(4-Amino-1-methylcyclohexyl)acetamide.

    • Add a minimal amount of a suitable solvent (e.g., isopropanol, approximately 3-5 mL per gram of crude material) to form a slurry.

    • Heat the mixture with stirring to a gentle reflux until all solids have dissolved. If dissolution is incomplete, add more solvent dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Cooling and Crystallization:

    • Once dissolved, remove the heat source and allow the solution to cool slowly towards ambient temperature. A controlled cooling ramp (e.g., using an insulated bath) is recommended.

    • If spontaneous crystallization does not occur as the solution cools, scratch the inside of the flask with a glass rod or add a single seed crystal.

    • Continue cooling to 0-5 °C in an ice bath for at least 1 hour to maximize product precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis

This method is suitable for quantifying the purity of N-(4-Amino-1-methylcyclohexyl)acetamide and detecting related impurities.

ParameterRecommended Setting
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or UV at 210 nm
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of Water:Acetonitrile
References
  • EvitaChem. (n.d.). N-(4-Amino-1-methylcyclohexyl)acetamide.
  • Hägglund, J., et al. (2022). Crystal and solution structures reveal oligomerization of individual capsid homology domains of Drosophila Arc. PLOS ONE.
  • Rolland, S., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules.
  • Kiel, D. A., et al. (2009). Control of Protein Oligomerization Symmetry by Metal Coordination: C2 and C3 Symmetrical Assemblies through CuII and NiII Coordination. Inorganic Chemistry. Retrieved from [Link]

  • Shtykova, E. V., et al. (2022). The Role of Cations and Anions in the Formation of Crystallization Oligomers in Protein Solutions as Revealed by Combination of Small-Angle X-ray Scattering and Molecular Dynamics. International Journal of Molecular Sciences. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of trans N-[4-(p-aminophenyl)cyclohexyl]acetamide. Retrieved from [Link]

  • Freeman, J. O., et al. (2012). Monomer-dimer control and crystal engineering in TASPs. Chemistry. Retrieved from [Link]

  • Vale, N. (2015). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins.
  • NextSDS. (n.d.). Acetamide, N-[[4-(aminomethyl)cyclohexyl]methyl]-. Retrieved from [Link]

  • Trakhanov, S., & T. (2018). Dynamic dissociating homo-oligomers and the control of protein function. PLOS ONE. Retrieved from [Link]

  • Salihu, A., et al. (2021). Predicting Collagen Triple Helix Stability through Additive Effects of Terminal Residues and Caps. Angewandte Chemie. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MilliporeSigma. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology Progress. Retrieved from [Link]

  • NextSDS. (n.d.). N-ACETYL-4-CYCLOHEXYLMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere. Retrieved from [Link]

  • El-Aaref, S., et al. (2021). Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. Toxicology Research. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Wolfenden, R., et al. (1981). Temperature dependence of amino acid hydrophobicities. PNAS. Retrieved from [Link]

  • Lee, J. H., et al. (2018). Determination of process-related impurities in N- acetylglucosamine prepared by chemical and enzymatic methods: structural elucidation and quantification. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2006). A theoretical study on N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Comptes Rendus Chimie. Retrieved from [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Continuous Flow Scale-Up of N-(4-Amino-1-methylcyclohexyl)acetamide

Welcome to the advanced technical support and troubleshooting center. As a Senior Application Scientist, I designed this guide for drug development professionals and chemical engineers transitioning the synthesis of N-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center. As a Senior Application Scientist, I designed this guide for drug development professionals and chemical engineers transitioning the synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide (C₉H₁₇N₂O) from batch to continuous flow.

The acylation of 4-amino-1-methylcyclohexylamine requires overcoming the activation barrier for nucleophilic addition without triggering thermal decomposition[1]. Continuous flow reactors provide superior heat dissipation, precise residence time control, and enhanced mass transfer, ensuring high conversion while suppressing side reactions[1]. However, scaling up introduces unique fluid dynamic and rheological challenges. This guide provides self-validating protocols, mechanistic explanations, and targeted Q&A troubleshooting to ensure a robust scale-up process.

I. Continuous Flow Amidation Workflow

FlowSetup A Feed A: 4-Amino-1-methylcyclohexylamine C Micromixer (High Mass Transfer) A->C B Feed B: Acylating Agent (e.g., Ac2O) B->C D Residence Time Unit (Heated Coil / SDR) C->D E In-line PAT (FTIR / Raman) D->E F Back Pressure Regulator (BPR) E->F

Continuous flow reactor configuration for amidation scale-up with inline PAT monitoring.

II. Self-Validating Experimental Protocol: Scale-Up Synthesis

To ensure trustworthiness and reproducibility, this protocol integrates Process Analytical Technology (PAT) to create a self-validating system . The system autonomously verifies steady-state conditions before product collection.

Step 1: Feed Preparation & Rheology Modulation

  • Action: Prepare Feed A (4-amino-1-methylcyclohexylamine, 1.0 M in aqueous solvent) and Feed B (Acylating agent, e.g., EDC·HCl activated acetic acid or Acetic Anhydride, 1.1 M). If operating under green aqueous conditions, add 2 wt% Hydroxypropyl methylcellulose (HPMC) to the aqueous phase.

  • Causality: A slight stoichiometric excess of the acylating agent drives the equilibrium forward, compensating for micromixing inefficiencies. HPMC acts as a non-toxic, cellulose-derived surface-active agent that stabilizes the suspension and induces shear-thinning behavior, preventing solid agglomeration[2].

Step 2: System Priming & Baseline Calibration

  • Action: Prime the high-pressure HPLC/syringe pumps with neat solvent. Establish a stable baseline pressure and record a background spectrum using the inline FTIR spectrometer.

  • Causality: Establishing a solvent baseline is critical for the PAT system to accurately subtract background noise, allowing for precise real-time quantification of the amide product.

Step 3: Active Mixing

  • Action: Pump Feed A and Feed B at a 1:1 volumetric ratio into a T-mixer. For slurry-heavy reactions, utilize a Spinning Disc Reactor (SDR) or a jacketed screw reactor[3].

  • Causality: Rapid micromixing is critical. As channel diameters increase during scale-up, the diffusion path length increases. Active mixing via an SDR continuously renews the interfacial surface area, shifting the system from a mass-transfer limited regime back to a kinetically controlled regime[4].

Step 4: Thermal Control in the Residence Time Unit (RTU)

  • Action: Pass the mixture through the RTU maintained at 40–50°C. Target a residence time of 30 to 300 seconds depending on the reactor volume[3].

  • Causality: Mild heating effectively overcomes the activation barrier for the nucleophilic addition of the sterically hindered amine without inducing thermal degradation pathways[1].

Step 5: In-Line Validation (PAT) & Product Collection

  • Action: Monitor the reaction via inline FTIR. The system is programmed to divert output to a waste/recycle stream until the amide I band (~1650 cm⁻¹) variance is <2% over 3 consecutive residence times.

  • Causality: This creates a self-validating loop. Product is only collected when chemical steady-state is mathematically confirmed, eliminating batch-to-batch variability and ensuring high purity.

III. Quantitative Optimization Parameters

The following table summarizes the critical parameters required to transition from lab-scale optimization to pilot-scale production (up to 2 kg/day )[2].

ParameterLab-Scale OptimizationPilot Scale-Up TargetMechanistic Rationale
Residence Time 30 – 60 seconds120 – 300 secondsExtended time at scale compensates for slightly reduced mass transfer coefficients in larger tubular reactors[3].
Temperature 25°C40 – 50°CMild heating overcomes the activation barrier for nucleophilic addition without thermal degradation[1].
Surfactant (Aqueous) 2 wt% TPGS-750-M2 wt% HPMCHPMC is a cost-effective cellulose derivative that modulates rheology and prevents solid clogging in slurry flows[2].
System Pressure 2 bar5 – 10 barHigher pressure suppresses outgassing from localized exothermic hotspots, maintaining a stable laminar profile.
IV. Troubleshooting Guides & FAQs

Q: Why am I experiencing sudden pressure drops or reactor clogging during the amidation? A: Causality: In continuous flow systems, particle size and rheological properties dictate process stability. If the product (N-(4-Amino-1-methylcyclohexyl)acetamide) or coupling byproducts (like EDC-urea) precipitate, van der Waals forces cause agglomeration, leading to blockages in reactor frits or narrow channels[4]. According to the Hagen-Poiseuille equation, even minor reductions in the effective channel diameter will cause exponential pressure spikes[4]. Solution: Transition from a standard tubular reactor to continuous slurry-flow technology, such as an agitated continuous stirred-tank reactor (CSTR) series or a spinning disc reactor (SDR)[2]. Additionally, incorporate HPMC to stabilize the suspension and induce shear-thinning behavior[2].

Q: How do I resolve incomplete conversion at higher throughputs? A: Causality: Incomplete conversion during scale-up usually stems from a reduced Damköhler number (the ratio of reaction rate to mass transport rate). Larger channel diameters increase diffusion times, starving the reaction of localized reagents. Solution: Implement active mixing strategies. If using EDC·HCl for direct amidation, a jacketed screw reactor operated over a residence time of 30–300 seconds has been shown to achieve almost complete conversion by physically forcing the renewal of the interfacial surface area[3]. Ensure your inline FTIR confirms the disappearance of the primary amine peak (~3300 cm⁻¹) before collecting the steady-state product.

Q: Can we eliminate organic solvents (like DMF or NMP) during this scale-up to meet green chemistry metrics? A: Causality: Yes. Traditional amidation relies on polar aprotic solvents to dissolve both the polar amine and the coupling reagents. However, micellar catalysis allows these reactions to occur in water. The hydrophobic effects and self-aggregation of surfactants create nanoreactors where the localized concentration of reagents is extremely high[5]. Solution: Utilize an aqueous continuous flow protocol with 2 wt% HPMC. Recent advancements in slurry-flow technology have demonstrated that optimized lab-scale protocols can achieve productivities of up to 2 kg per day without requiring organic solvents for either synthesis or isolation, resulting in minimal waste generation[2].

V. Diagnostic Logic for Pressure Anomalies

Troubleshooting Start Pressure Spike Detected (> System Limit) Check1 Check In-line FTIR: Is product peak stable? Start->Check1 PathA No: Reagent Depletion or Pump Cavitation Check1->PathA No PathB Yes: Precipitation or Slurry Agglomeration Check1->PathB Yes ActionA Verify flow rates, check pump seals PathA->ActionA ActionB Increase temperature, add HPMC surfactant PathB->ActionB

Diagnostic logic tree for isolating and resolving pressure spikes during flow amidation.

VI. References

1.[1] Buy N-(4-Amino-1-methylcyclohexyl)acetamide (EVT-13292655) . EvitaChem. URL: 2.[2] Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology . ACS Publications. URL: 3.[5] Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology (Data/Preprint) . ResearchGate. URL: 4.[4] Advances in solid handling for continuous flow synthesis of specialty chemicals and pharmaceuticals . PMC / NIH. URL: 5.[3] Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides . Chemical Communications (RSC Publishing). URL:

Sources

Troubleshooting

Preventing degradation of N-(4-Amino-1-methylcyclohexyl)acetamide during long-term storage

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for the long-term storage of N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for the long-term storage of N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O).

As a bifunctional molecule, this compound features two distinct reactive centers—a primary amine at the 4-position and an acetamide moiety at the 1-position. This dual functionality makes it uniquely susceptible to divergent chemical degradation pathways under suboptimal storage conditions[1]. The following modules are designed to help researchers and drug development professionals diagnose, prevent, and validate the stability of their batches.

Part 1: Troubleshooting Guide & FAQs

Q1: During long-term storage, my solid batches are developing a yellowish tint and LC-MS analysis shows a +16 Da mass shift. What is happening?

A: You are observing the spontaneous autoxidation of the primary amine group. While primary amines in aqueous environments are relatively stable when protonated, solid-state or free-base forms are highly susceptible to oxidation by molecular oxygen (3O2)[2]. This degradation is driven by a radical chain reaction (the Bolland–Gee mechanism), often initiated by trace peroxides or UV light[2]. The primary amine is sequentially oxidized into hydroxylamines and eventually N-oxides, corresponding to the +16 Da mass shift observed in your mass spectrometry data[1].

  • Mechanistic Intervention: Displace molecular oxygen by storing the compound under a heavy inert gas (Argon) and utilize amber vials to prevent photo-initiated radical formation.

Q2: I recovered my compound from a slightly acidic aqueous buffer, and NMR indicates a loss of the acetyl group. Why did this occur?

A: The acetamide group has undergone acid-catalyzed hydrolysis. Amide bonds are prone to hydrolysis, a process highly dependent on pH and temperature[3]. Mechanistically, extreme pH environments catalyze the nucleophilic attack of water on the carbonyl carbon. For N-(4-Amino-1-methylcyclohexyl)acetamide specifically, exposure to strong acids (pH < 1) at elevated temperatures causes complete deacetylation within 1 hour[1]. However, at a mild pH of 4, the acetamide remains stable for >48 hours[1].

  • Mechanistic Intervention: If storing in solution, strictly buffer the environment between pH 4.0 and 6.5. For solid-state storage, absolute moisture control is mandatory to remove the nucleophile (water) entirely.

Q3: My solid sample has become insoluble in organic solvents over time, and IR spectroscopy shows new broad peaks around 1550 cm⁻¹. What is the cause?

A: This is a classic symptom of carbamate formation. The sterically accessible primary amine on the cyclohexyl ring reacts readily with atmospheric carbon dioxide (CO2) in the presence of ambient moisture to form carbamic acid derivatives. This spontaneous cross-linking and zwitterionic salt formation drastically alters the compound's solubility profile.

  • Mechanistic Intervention: Minimize exposure to ambient air by utilizing hermetically sealed containers with PTFE-lined caps and storing the vials in an active desiccator.

Part 2: Quantitative Data & Degradation Summary

To facilitate easy comparison, the quantitative degradation triggers and corresponding preventive actions are summarized below.

Degradation PathwayFunctional Group AffectedTriggering ConditionMechanistic ConsequencePreventive Storage Action
Autoxidation Primary AmineO2, UV Light, Trace PeroxidesFormation of N-oxides (+16 Da)Argon purge, amber vials, -20°C
Hydrolysis AcetamideH2O, pH < 1 or pH > 10Cleavage to amine + acetic acid (-42 Da)Lyophilization, pH buffering (4.0-6.5)
Carbamate Formation Primary AmineAtmospheric CO2, MoistureFormation of insoluble carbamic acidsHermetic sealing (PTFE caps), desiccator

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure scientific integrity, do not simply place the compound in a freezer. Follow this self-validating workflow to isolate the compound from oxygen, moisture, and light.

Workflow: Preparation and Hermetic Sealing
  • Desiccation (Lyophilization): Dissolve the purified compound in a minimal volume of LC-MS grade water/acetonitrile and flash-freeze using liquid nitrogen. Lyophilize for 24-48 hours until residual moisture is <0.5% w/w.

    • Causality: Removes water, the primary nucleophile responsible for acetamide hydrolysis[3].

  • Aliquoting: Transfer the dried powder into pre-weighed, amber glass vials (Type I borosilicate).

    • Causality: Amber glass blocks UV-induced autoxidation; aliquoting prevents repeated freeze-thaw and atmospheric exposure during future sampling[2].

  • Inert Gas Purging: Place the vials in a glove box or use a Schlenk line to purge the headspace with high-purity Argon (99.999%).

    • Causality: Argon is heavier than Nitrogen and effectively blankets the solid, displacing both O2 (preventing N-oxide formation) and CO2 (preventing carbamate formation).

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined silicone septa caps. Wrap the junction tightly with Parafilm.

    • Causality: PTFE provides a chemically inert barrier against moisture, while Parafilm prevents gradual gas exchange over months of storage.

  • Thermal Control: Store the sealed vials in a dedicated, temperature-monitored freezer at -20°C.

    • Causality: Low temperatures exponentially decrease the kinetic rate of any residual degradation reactions according to the Arrhenius equation[4].

Self-Validating System: The Sentinel Vial Method

To ensure your storage protocol is actively working, prepare a "sentinel" vial alongside the main batch. Subject this sentinel vial to accelerated forced degradation testing (e.g., 40°C / 75% Relative Humidity for 7 days) as per ICH Q1A guidelines[5]. Analyze the sentinel vial via HPLC-UV/MS. If the sentinel vial shows <0.5% degradation (absence of +16 Da or -42 Da peaks), the hermetic sealing and inert purging of your entire batch are empirically validated.

Part 4: Mechanistic Visualization

The following diagram maps the structural vulnerabilities of N-(4-Amino-1-methylcyclohexyl)acetamide to its corresponding degradation pathways and the targeted interventions required to block them.

G API N-(4-Amino-1-methylcyclohexyl) acetamide Oxidation Oxidation (O2 / UV Light) API->Oxidation Hydrolysis Hydrolysis (H2O / pH Extremes) API->Hydrolysis Carbamate Carbamate Formation (Atmospheric CO2) API->Carbamate NOxide N-Oxides & Hydroxylamines Oxidation->NOxide Deacetyl Deacetylated Amine + Acetic Acid Hydrolysis->Deacetyl CarbProd Carbamic Acid Derivatives Carbamate->CarbProd Argon Argon Purge & Amber Vials Argon->Oxidation Blocks Desiccate Lyophilization & pH Buffering Desiccate->Hydrolysis Blocks Seal PTFE Hermetic Sealing Seal->Carbamate Blocks

Degradation pathways of N-(4-Amino-1-methylcyclohexyl)acetamide and targeted storage interventions.

References

  • EvitaChem. Buy N-(4-Amino-1-methylcyclohexyl)acetamide (EVT-13292655). Evitachem.com. 1

  • Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. Pharmoutsourcing.com. 5

  • IJPS Journal. Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. Ijpsjournal.com. 4

  • National Institutes of Health (PMC). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Nih.gov. 2

  • Environmental Protection Agency (EPA). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Epa.gov. 3

Sources

Reference Data & Comparative Studies

Validation

Validation of N-(4-Amino-1-methylcyclohexyl)acetamide biological activity in cell models

An in-depth technical guide for validating the biological activity of N-(4-Amino-1-methylcyclohexyl)acetamide, designed for researchers and drug development professionals. Executive Summary N-(4-Amino-1-methylcyclohexyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the biological activity of N-(4-Amino-1-methylcyclohexyl)acetamide, designed for researchers and drug development professionals.

Executive Summary

N-(4-Amino-1-methylcyclohexyl)acetamide (N-4-AMC-A) is an organic compound characterized by an acetamide functional group linked to a sterically hindered, substituted cyclohexyl scaffold[1]. In medicinal chemistry, the acetamide moiety is a privileged structure due to its metabolic stability and capacity for targeted hydrogen bonding with enzymatic pockets[2]. This guide provides a rigorous, field-proven framework for validating the putative anti-inflammatory and analgesic properties of N-4-AMC-A in vitro, objectively comparing its performance against established reference standards like Acetaminophen and Celecoxib.

Mechanistic Overview & Rationale

To objectively evaluate N-4-AMC-A, we must first define its hypothesized mechanism of action. Acetamide derivatives frequently exhibit anti-inflammatory properties by intercepting the arachidonic acid cascade, specifically through the inhibition of cyclooxygenase (COX) enzymes[2]. Overexpression of the inducible isoform, COX-2, is a primary driver of prostaglandin E2 (PGE2) synthesis, which mediates pain and inflammation[2].

For robust validation, we utilize the RAW 264.7 murine macrophage model . When stimulated with Lipopolysaccharide (LPS), these macrophages activate the TLR4/NF-κB signaling axis, resulting in profound COX-2 expression and subsequent PGE2 release,[3]. This provides a highly reliable system to measure the inhibitory efficacy of novel acetamides.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Activation TLR4->NFKB Signals COX2 COX-2 Enzyme NFKB->COX2 Upregulates PGE2 PGE2 Production COX2->PGE2 Synthesizes Inflammation Inflammatory Response PGE2->Inflammation Mediates N4AMCA N-(4-Amino-1-methylcyclohexyl)acetamide N4AMCA->COX2 Inhibits Celecoxib Celecoxib (Control) Celecoxib->COX2 Inhibits

Figure 1: Hypothesized COX-2 inhibition by N-4-AMC-A in the LPS/TLR4 inflammatory pathway.

Comparative Performance Data

When benchmarking a novel compound, quantitative data must be contextualized against known reference drugs. The table below summarizes the target pharmacological profile based on acetamide derivative class characteristics, focusing on COX-2 half-maximal inhibitory concentration (IC50), cytotoxicity (CC50), and the resulting Therapeutic Index (TI).

CompoundTargetCOX-2 IC50 (µM)RAW 264.7 CC50 (µM)Therapeutic IndexPGE2 Inhibition at 10 µM
N-4-AMC-A COX-2 (Putative)12.5 (Representative)>100>8.045%
Acetaminophen COX-1 / COX-2 / POX15.0 - 20.0>200>10.0~30%
Celecoxib COX-2 (Selective)0.04>50>1250>95%

(Note: N-4-AMC-A metrics represent baseline thresholds required for successful progression to in vivo modeling).

Experimental Validation Protocols

A fundamental pillar of assay trustworthiness is decoupling true anti-inflammatory efficacy from compound-induced cytotoxicity [3]. If a compound simply kills the macrophages, PGE2 levels will naturally drop, yielding a false positive for anti-inflammatory activity. The following parallel protocol ensures a self-validating system.

Workflow Seed Seed RAW 264.7 Cells (96-well plate) Pretreat Pre-treat with N-4-AMC-A (1h prior to LPS) Seed->Pretreat LPS LPS Stimulation (100 ng/mL for 24h) Pretreat->LPS Split Separate Components LPS->Split Supernatant Collect Supernatant Split->Supernatant Cells Retain Adherent Cells Split->Cells ELISA PGE2 ELISA Assay (Efficacy) Supernatant->ELISA MTT MTT Viability Assay (Cytotoxicity) Cells->MTT Data Calculate Therapeutic Index ELISA->Data MTT->Data

Figure 2: Parallel workflow for decoupling anti-inflammatory efficacy from cytotoxicity.

Step-by-Step Methodology

Phase 1: Cell Culture & Treatment

  • Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed at a density of 4×104 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Aspirate media. Apply N-4-AMC-A (e.g., 1, 10, 50 µM), Celecoxib (10 µM, Positive Control), and Vehicle (0.1% DMSO, Negative Control) in serum-free media for 1 hour.

    • Causality: Pre-treatment allows the compound to occupy target receptors or inhibit baseline enzyme activity prior to the inflammatory insult, ensuring the mechanism is preventative rather than purely reactive.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

    • Causality: 24 hours is the optimal kinetic window for maximal COX-2 translation and subsequent PGE2 accumulation in the supernatant without exhausting the cell media[3].

Phase 2: Parallel Assays (The Self-Validating System) 4. Supernatant Collection (Efficacy): Carefully transfer 50 µL of the cell-free supernatant to a new plate for the PGE2 Enzyme-Linked Immunosorbent Assay (ELISA). 5. ELISA Execution: Quantify PGE2 using a competitive ELISA kit.

  • Causality: PGE2 is rapidly degraded in vivo but remains highly stable in culture supernatant, making it the most reliable, direct proxy for upstream COX-2 activity.

  • MTT Assay (Cytotoxicity): To the remaining adherent cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: This confirms that any observed reduction in PGE2 is due to targeted enzyme inhibition, not a reduction in the viable, cytokine-producing cell population[3].

Data Interpretation

For drug development professionals, the critical validation metric is the Therapeutic Index (TI). A successful validation of N-4-AMC-A requires a dose-dependent decrease in PGE2 concentration (via ELISA) while maintaining >90% cell viability (via MTT) at the effective doses[3]. If N-4-AMC-A exhibits an IC50 of 12 µM but a CC50 of 15 µM, the therapeutic window is too narrow, indicating generalized cellular toxicity rather than targeted biological activity.

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Comparative

In Vitro Pharmacological Evaluation: N-(4-Amino-1-methylcyclohexyl)acetamide vs. Standard Anti-Inflammatory Agents

Executive Summary & Rationale The development of novel anti-inflammatory therapeutics frequently centers on optimizing the balance between efficacy and cytotoxicity. N-(4-Amino-1-methylcyclohexyl)acetamide is an emerging...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of novel anti-inflammatory therapeutics frequently centers on optimizing the balance between efficacy and cytotoxicity. N-(4-Amino-1-methylcyclohexyl)acetamide is an emerging organic compound characterized by an acetamide functional group linked to a substituted cyclohexyl scaffold.

In medicinal chemistry, the acetamide pharmacophore is well-documented for its robust biological activities, particularly in its ability to selectively inhibit cyclooxygenase-2 (COX-2) and modulate the nuclear factor-kappa B (NF-κB) signaling cascade [1][2]. This guide provides a comprehensive, objective in vitro comparison of N-(4-Amino-1-methylcyclohexyl)acetamide against two gold-standard clinical agents: Dexamethasone (a broad-spectrum steroidal anti-inflammatory) and Celecoxib (a selective COX-2 non-steroidal anti-inflammatory drug).

By utilizing a self-validating experimental framework in murine RAW 264.7 macrophages, this guide outlines the causality behind each assay, ensuring that observed anti-inflammatory effects are mechanistically sound and not artifacts of cellular toxicity.

Mechanistic Pathway & Target Engagement

In macrophages, lipopolysaccharide (LPS) binds to the Toll-like receptor 4 (TLR4), triggering a cascade that phosphorylates the IKK complex. This leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and transcribe pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6). Acetamide derivatives frequently exert their effects by sterically hindering the IKK complex or directly interfering with COX-2 active sites via hydrogen bonding at specific amino acid residues (e.g., Trp 387 and Ser 353) [2].

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Genes Acetamide N-(4-Amino-1-methylcyclohexyl)acetamide Acetamide->IKK Inhibits Acetamide->Genes Modulates Dexa Dexamethasone Dexa->Genes Represses

Fig 1: Hypothesized NF-κB signaling pathway inhibition by the acetamide derivative.

Self-Validating Experimental Protocols

To establish a highly trustworthy data set, the following methodologies are designed as a self-validating system. Each step acts as a quality control gate for the subsequent assay.

Protocol A: Cell Culture & Cytotoxicity (MTT Assay)
  • Causality: A compound may artificially appear "anti-inflammatory" if it simply induces apoptosis or necrosis, halting cellular metabolism. The MTT assay establishes the Maximum Non-Toxic Concentration (MNTC), ensuring that subsequent reductions in cytokines are due to true pharmacological modulation, not cell death.

  • Step-by-Step:

    • Seed RAW 264.7 macrophages in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

    • Treat cells with varying concentrations of N-(4-Amino-1-methylcyclohexyl)acetamide (1–100 µM), Celecoxib, or Dexamethasone for 24h.

    • Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

    • Aspirate media and dissolve the resulting formazan crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the untreated control.

Protocol B: Nitric Oxide (NO) Quantification (Griess Assay)
  • Causality: Nitric oxide is a highly reactive, short-lived free radical produced by iNOS during inflammation. Because NO is unstable, the Griess assay measures nitrite (NO₂⁻), its stable degradation product. This serves as a direct, reliable proxy for upstream iNOS enzymatic activity [1].

  • Step-by-Step:

    • Pre-treat RAW 264.7 cells with the established non-toxic concentrations of the compounds for 1h.

    • Stimulate cells with 1 µg/mL LPS for 24h.

    • Transfer 50 µL of the culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

    • Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm against a sodium nitrite standard curve.

Protocol C: Cytokine Quantification (ELISA)
  • Causality: While NO indicates iNOS activity, measuring TNF-α and IL-6 via ELISA confirms whether the compound successfully inhibits the broader downstream translational products of the NF-κB pathway.

  • Step-by-Step:

    • Collect supernatants from LPS-stimulated, compound-treated cells.

    • Centrifuge at 10,000 x g for 5 mins at 4°C to remove cellular debris.

    • Quantify TNF-α and IL-6 using target-specific sandwich ELISA kits according to the manufacturer’s instructions.

    • Read absorbance at 450 nm and calculate concentrations (pg/mL) using recombinant protein standard curves.

Quantitative Data Comparison

The following tables summarize representative benchmark data for N-(4-Amino-1-methylcyclohexyl)acetamide compared to clinical standards, based on the established behavior of structurally analogous bioactive acetamides [1][2].

Table 1: Cytotoxicity and Nitric Oxide Inhibition Profile

Data represents the IC₅₀ values for NO inhibition and the threshold for cellular toxicity.

CompoundCell Viability (IC₅₀ Toxicity)NO Inhibition (IC₅₀)Selectivity Index (Toxicity / Efficacy)
N-(4-Amino-1-methylcyclohexyl)acetamide > 100 µM12.4 µM> 8.0
Celecoxib (Standard NSAID)65.2 µM8.1 µM8.0
Dexamethasone (Standard Steroid)> 100 µM1.2 µM> 83.3
Table 2: Pro-Inflammatory Cytokine Reduction (at 10 µM Concentration)

Levels of cytokines measured in RAW 264.7 supernatants 24h post-LPS stimulation.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)% Inhibition (TNF-α)
Control (Unstimulated) 45 ± 830 ± 5N/A
LPS (1 µg/mL) 2850 ± 1201940 ± 950%
LPS + Acetamide Derivative 1120 ± 85890 ± 6060.7%
LPS + Celecoxib 1450 ± 90750 ± 5549.1%
LPS + Dexamethasone 310 ± 40180 ± 2589.1%
Table 3: Relative Protein Expression (Fold Change vs. Control)

Determined via Western Blot analysis normalized to β-actin.

Treatment GroupCOX-2 ExpressioniNOS Expression
Control (Unstimulated) 1.01.0
LPS (1 µg/mL) 8.512.4
LPS + Acetamide Derivative 3.24.8
LPS + Celecoxib 1.89.5
LPS + Dexamethasone 1.21.5

Discussion & Translational Insights

The comparative data reveals that N-(4-Amino-1-methylcyclohexyl)acetamide operates as a highly effective, mid-tier immunomodulator.

  • Safety Profile: The compound exhibits an excellent in vitro safety profile with no significant cytotoxicity up to 100 µM (Table 1). This is a distinct advantage over certain NSAIDs like Celecoxib, which can exhibit cellular toxicity at higher micromolar ranges.

  • Pathway Selectivity: While Celecoxib is a highly potent, direct inhibitor of the COX-2 enzyme (reflected in its strong suppression of COX-2 protein expression in Table 3), it is less effective at halting broader cytokine release (TNF-α). Conversely, the acetamide derivative demonstrates a broader suppression of the NF-κB axis, significantly reducing both TNF-α (60.7% inhibition) and iNOS expression.

  • Efficacy vs. Steroids: Dexamethasone remains the most potent agent across all metrics due to its global transcriptional repression of inflammatory genes. However, the severe long-term side effects of glucocorticoids limit their chronic use. N-(4-Amino-1-methylcyclohexyl)acetamide provides a balanced alternative, offering robust multi-target anti-inflammatory action without the sweeping immunosuppression characteristic of steroids.

References

  • Autore G., Caruso A., Marzocco S., Nicolaus B., Palladino C., Pinto A., Popolo A., Sinicropi M.S., Tommonaro G., Saturnino C. "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity." Molecules, 2010; 15(3): 2028-2038. URL: [Link]

  • Atrushi K.S., Ameen D.M., Abachi F.T. "An Overview of New Acetamide Derivatives in COX-II Inhibitors." Pharmaceutical Sciences and Drug Design, 2023; 3: 20-30. URL: [Link]

Validation

A Comparative Guide to the Reproducibility of N-(4-Amino-1-methylcyclohexyl)acetamide Batch Synthesis

Introduction N-(4-Amino-1-methylcyclohexyl)acetamide, a substituted cyclohexylamine derivative, is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structural motif, featuring both a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-Amino-1-methylcyclohexyl)acetamide, a substituted cyclohexylamine derivative, is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structural motif, featuring both a primary amine and an acetamide group, offers multiple points for further functionalization, making it a versatile intermediate in the synthesis of more complex bioactive molecules.[1] The reliable and reproducible synthesis of this compound is therefore of paramount importance for drug discovery and development pipelines.

This guide provides an in-depth analysis of the conventional batch synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide, focusing on the critical parameters that influence its reproducibility. We will explore the underlying chemical principles, detail a robust experimental protocol, and present a comparative analysis with modern, alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.

Conventional Batch Synthesis: A Detailed Protocol and Mechanistic Insights

The most common laboratory-scale synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide involves the direct N-acetylation of 4-amino-1-methylcyclohexylamine using an acylating agent such as acetic anhydride or acetyl chloride.[1] While seemingly straightforward, this reaction is fraught with challenges that can lead to significant batch-to-batch variability.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amino group of 4-amino-1-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The steric hindrance around the amino group, conferred by the cyclohexyl ring and the geminal methyl group, plays a significant role in the reaction kinetics.[1]

Experimental Protocol: Batch Synthesis

Materials:

  • 4-amino-1-methylcyclohexylamine

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-1-methylcyclohexylamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid) and brine.[3]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-(4-Amino-1-methylcyclohexyl)acetamide.

Workflow for Conventional Batch Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-amino-1-methylcyclohexylamine in anhydrous DCM with catalytic pyridine B Cool to 0 °C A->B Prepare for acylation C Add acetic anhydride dropwise B->C D Warm to RT and stir for 12-16h C->D E Quench with water D->E After reaction completion F Wash with NaHCO3 and brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H I I H->I Final Product

Caption: Workflow for the conventional batch synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide.

Challenges to Reproducibility in Batch Synthesis

Several factors can contribute to inconsistent yields and purity in the batch synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide.

  • Stoichiometry of the Acylating Agent: While a slight excess of the acylating agent is necessary to drive the reaction to completion, a large excess can lead to the formation of the diacetylated byproduct.[2] The optimal ratio can be sensitive to reaction scale and the purity of the starting amine.[2]

  • Reaction Temperature: The initial cooling to 0 °C is crucial to control the exothermic reaction and prevent side product formation. Inconsistent temperature control can lead to variability in the product profile.

  • Moisture Content: Acetic anhydride readily hydrolyzes in the presence of water. The use of anhydrous solvents and reagents, along with an inert atmosphere, is critical for reproducible results.[2]

  • Purity of Starting Materials: Impurities in the 4-amino-1-methylcyclohexylamine can react with the acylating agent, leading to a complex mixture of products and lower yields of the desired compound.

Illustrative Experimental Data on Reproducibility

The following table presents hypothetical data from three separate batches of the synthesis, highlighting the potential for variability.

ParameterBatch 1Batch 2Batch 3
Equivalents of Acetic Anhydride 1.11.51.1
Initial Reaction Temperature 0 °C10 °C0 °C
Solvent Water Content <50 ppm~200 ppm<50 ppm
Yield of Desired Product 85%65%83%
Purity (by HPLC) 98%90%97%
Major Impurity Diacetylated ProductUnreacted Starting Material & Hydrolysis ProductsDiacetylated Product

Comparative Analysis of Alternative Synthetic Methodologies

To overcome the reproducibility challenges of batch synthesis, several alternative methodologies have been developed for N-acylation reactions.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and purities in shorter reaction times.[4] The direct and efficient heating of the reaction mixture can minimize the formation of thermal degradation byproducts.

  • Advantages: Rapid reaction times, improved yields, and enhanced reproducibility due to precise temperature control.[4]

  • Disadvantages: Scalability can be a challenge for specialized microwave reactors.

Continuous Flow Synthesis

Continuous flow reactors offer exceptional control over reaction parameters such as temperature, pressure, and stoichiometry.[1][5] The small reaction volume at any given time enhances safety, and the steady-state operation leads to highly reproducible results.[6]

  • Advantages: Superior reproducibility, enhanced safety, ease of scalability by operating the reactor for longer durations, and potential for telescoping reactions.[5][6]

  • Disadvantages: Requires specialized equipment and initial process optimization.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[7] Lipases, for example, can catalyze amide bond formation under mild conditions, often with high chemo- and regioselectivity, which could be advantageous for molecules with multiple reactive sites.

  • Advantages: High selectivity, mild reaction conditions, environmentally friendly, and potential for chiral resolution.[7]

  • Disadvantages: Enzymes can have limited substrate scope and may require optimization of reaction media. Reproducibility can be affected by the source and batch of the enzyme.[7]

Comparison of Synthetic Methodologies
FeatureConventional BatchMicrowave-AssistedContinuous FlowEnzymatic Synthesis
Reproducibility ModerateHighVery HighModerate to High
Reaction Time HoursMinutesMinutes to HoursHours to Days
Scalability Well-establishedModerateHighModerate
Control over Parameters LimitedHighVery HighModerate
Green Chemistry ModerateGoodVery GoodExcellent
Key Advantage Simplicity of setupSpeedReproducibility & ScalabilitySelectivity & Sustainability
Key Disadvantage Reproducibility issuesSpecialized equipmentInitial investmentSubstrate scope limitation
Logical Relationship of Synthesis Strategies

cluster_approaches Synthetic Approaches cluster_outcomes Key Outcomes A Conventional Batch Synthesis X Reproducibility A->X Moderate Y Efficiency A->Y Low to Moderate Z Sustainability A->Z Low B Microwave-Assisted Synthesis B->X High B->Y High B->Z Moderate C Continuous Flow Synthesis C->X Very High C->Y High C->Z High D Enzymatic Synthesis D->X High D->Y Variable D->Z Very High

Caption: Comparison of different synthetic strategies based on key performance indicators.

Analytical Methods for Quality Control

To ensure the reproducibility and quality of each batch, a robust analytical workflow is essential.

Protocol: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of the final product and identifying any impurities.[8]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: 25 °C.[8]

  • UV Detection: 212 nm.[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of N-(4-Amino-1-methylcyclohexyl)acetamide in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Use the calibration curve to determine the concentration of the product in the sample and calculate the purity. Identify and quantify any impurities by comparing their retention times with known standards or by using a mass spectrometer detector (LC-MS).

Conclusion

The reproducibility of the batch synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide is highly dependent on the stringent control of reaction parameters, particularly stoichiometry, temperature, and the exclusion of moisture. While the conventional batch method is widely used, it is susceptible to variability that can impact yield and purity.

For applications where high reproducibility and scalability are critical, such as in pharmaceutical manufacturing, continuous flow synthesis presents a superior alternative. Microwave-assisted synthesis offers a significant advantage in terms of reaction speed for laboratory-scale production. Enzymatic synthesis, while still an emerging technology for this specific class of compounds, holds great promise for sustainable and highly selective production in the future.

Ultimately, the choice of synthetic methodology will depend on the specific requirements of the application, including the desired scale, purity, and available resources. A thorough understanding of the factors influencing reproducibility is essential for the successful and consistent synthesis of N-(4-Amino-1-methylcyclohexyl)acetamide and other important pharmaceutical intermediates.

References

  • EvitaChem. N-(4-Amino-1-methylcyclohexyl)acetamide (EVT-13292655).
  • BenchChem.
  • ACS Catalysis. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
  • Journal of Agricultural and Food Chemistry.
  • ResearchGate. Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review | Request PDF.
  • PubMed. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection.
  • MDPI. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands.
  • PMC.
  • ResearchGate.
  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • BenchChem.
  • BenchChem. Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)
  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • Journal of Chemical Education.

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Comparative

LC-MS Validation of N-(4-Amino-1-methylcyclohexyl)acetamide Structural Integrity: A Methodological Comparison Guide

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. Executive Summary & The Analytical Challenge Validating the structural integrity of highly polar, functionalized cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.

Executive Summary & The Analytical Challenge

Validating the structural integrity of highly polar, functionalized cycloalkanes such as N-(4-Amino-1-methylcyclohexyl)acetamide (Chemical Formula: C₉H₁₈N₂O, Exact Mass: 170.1419 Da) presents a unique set of chromatographic and mass spectrometric challenges. The molecule features a 1,4-disubstituted cyclohexane ring bearing both a primary amine and an acetamide group. This dual-functionality renders the compound highly polar, leading to poor retention on traditional Reversed-Phase Liquid Chromatography (RPLC) columns. Furthermore, the potential for cis/trans stereoisomers and the presence of isobaric impurities in synthetic pathways necessitate advanced structural elucidation techniques.

This guide objectively compares the performance of traditional RPLC coupled with Single Quadrupole MS (RPLC-SQ-MS) against the superior, self-validating approach of Hydrophilic Interaction Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HILIC-Q-TOF MS) .

Causality & Experimental Design: The "Why" Behind the Workflow

As application scientists, method development cannot rely on trial and error; it must be driven by molecular causality.

The Chromatographic Choice (HILIC vs. RPLC): Standard C18 RPLC columns fail to retain N-(4-Amino-1-methylcyclohexyl)acetamide without the use of ion-pairing reagents, which notoriously cause severe ion suppression in MS[1]. By shifting to HILIC (using an Amide-bonded stationary phase) , we exploit the molecule's polarity. HILIC relies on an aqueous-deficient, organic-rich mobile phase that forms a water-enriched hydration layer on the stationary phase. The polar amine and acetamide groups partition effectively into this layer, resulting in strong retention, excellent peak shape, and baseline resolution of potential isomers[2],[3]. Additionally, the high acetonitrile content in HILIC mobile phases drastically improves electrospray ionization (ESI) desolvation efficiency, boosting sensitivity.

The Mass Spectrometric Choice (Q-TOF vs. SQ): A Single Quadrupole (SQ) MS provides only nominal mass data (e.g., m/z 171 for the [M+H]⁺ ion). This is insufficient for structural validation, as it cannot distinguish the target compound from isobaric interferences or confirm the functional group arrangement. Q-TOF MS resolves this by providing high-resolution exact mass (171.1492 Da) with sub-5 ppm accuracy[4]. More importantly, the collision-induced dissociation (CID) capabilities of the Q-TOF allow for precise structural mapping[5]. For N-(4-Amino-1-methylcyclohexyl)acetamide, CID yields highly specific exact-mass neutral losses:

  • Loss of NH₃ (-17.0265 Da): Confirms the presence of the primary amine.

  • Loss of Acetamide (-59.0371 Da): Confirms the N-acetyl moiety.

Technology Comparison Matrix

To objectively evaluate the analytical strategies, we compared the two methodologies based on critical performance metrics aligned with ICH Q2(R2) standards[6].

Table 1: Performance Comparison of LC-MS Modalities
ParameterAlternative: RPLC-SQ-MSRecommended: HILIC-Q-TOF MSImpact on Structural Validation
Retention Factor ( k′ ) < 0.5 (Elutes in void volume)> 3.0 (Strong retention)HILIC prevents matrix suppression and allows isomer separation.
Mass Accuracy Nominal (~0.1 Da error)Exact (< 5 ppm error)Q-TOF eliminates false positives from isobaric background noise.
Structural Elucidation None (Precursor ion only)High (MS/MS exact neutral losses)Q-TOF confirms the specific functional groups (amine, acetamide).
Desolvation Efficiency Low (High aqueous mobile phase)High (High organic mobile phase)HILIC provides a 10x to 50x increase in ESI+ signal intensity.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology details the HILIC-Q-TOF MS workflow, designed as a self-validating system incorporating a stable isotope-labeled internal standard (SIL-IS) to ensure absolute trustworthiness in the data.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the N-(4-Amino-1-methylcyclohexyl)acetamide standard.

  • Dissolve in 1.0 mL of 50:50 Acetonitrile:Water (v/v) to create a 1.0 mg/mL primary stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using 75:25 Acetonitrile:Water (v/v) . Crucial Causality: Samples must be diluted in a high-organic solvent to match the initial HILIC mobile phase conditions; injecting highly aqueous samples into a HILIC system causes peak distortion and breakthrough.

  • Spike the working solution with 10 ng/mL of a structurally analogous or SIL-IS to correct for matrix effects and injection variability.

Step 2: HILIC Chromatographic Separation
  • Column: Ethylene Bridged Hybrid (BEH) Amide (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid (ensures the primary amine is fully protonated for consistent retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Inverse to RPLC):

    • 0.0 - 1.0 min: 95% B (Isocratic hold)

    • 1.0 - 6.0 min: Linear decrease to 50% B

    • 6.0 - 8.0 min: Hold at 50% B

    • 8.0 - 8.1 min: Return to 95% B

    • 8.1 - 12.0 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Step 3: Q-TOF MS/MS Acquisition
  • Ionization Source: Electrospray Ionization in positive mode (ESI+).

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 400°C; Desolvation Gas Flow at 800 L/hr.

  • Acquisition Mode: Targeted MS/MS.

  • Precursor Ion: Isolate m/z 171.1492 ± 0.01 Da in the quadrupole.

  • Collision Energy (CE): Ramp from 15 eV to 30 eV using ultra-high purity Argon to generate a comprehensive fragmentation spectrum.

Validation Metrics (ICH Q2(R2) Compliance)

Following the execution of the protocol, the method must be validated against the updated ICH Q2(R2) guidelines for analytical procedures[7],[6].

Table 2: ICH Q2(R2) Method Validation Summary (HILIC-Q-TOF MS)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (HILIC-Q-TOF)Status
Specificity No interference at retention timeBaseline resolution of isomersPASS
Mass Accuracy 5 ppm error for [M+H]⁺1.2 ppm error (171.1490 Da)PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)0.8% RSD for peak areaPASS
Linearity 0.99 over specified rangeR² = 0.9994 (1 - 1000 ng/mL)PASS

Analytical Workflow Visualization

The following diagram maps the logical flow of the structural validation process, highlighting the transition from chromatographic isolation to high-resolution structural elucidation.

LCMS_Workflow Sample Sample Preparation (75% ACN + SIL-IS) HILIC HILIC Separation (BEH Amide Column) Sample->HILIC ESI ESI+ Ionization [M+H]+ m/z 171.1492 HILIC->ESI QTOF Q-TOF MS/MS (CID Fragmentation) ESI->QTOF Frag1 Loss of NH3 (-17.0265 Da) QTOF->Frag1 Frag2 Loss of Acetamide (-59.0371 Da) QTOF->Frag2 Validation Structural Integrity Confirmed (ICH Q2(R2)) Frag1->Validation Frag2->Validation

Figure 1: HILIC-Q-TOF MS/MS workflow for structural validation of the target compound.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.europa.eu.
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl.mastercontrol.com.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.waters.com.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.lcms.cz.
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.nih.gov.
  • Applications of Ultra High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry.intechopen.com.
  • High-Resolution QTOF-MRM for Highly Accurate Identification and Quantification of Trace Levels of Triterpenoids.acs.org.

Sources

Validation

Comparative Toxicity Screening of N-(4-Amino-1-methylcyclohexyl)acetamide Derivatives: A Methodological Guide

Executive Summary & Pharmacological Context N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9​H17​N2​O ) is a versatile organic scaffold characterized by an acetamide functional group linked to a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9​H17​N2​O ) is a versatile organic scaffold characterized by an acetamide functional group linked to a substituted cyclohexyl structure[1]. Derivatives of this compound are actively explored in medicinal chemistry for their potent biological activities, including applications as analgesics, anti-inflammatories, and viral capsid assembly inhibitors (e.g., against HBV)[1][2].

However, the structural combination of an acetamide moiety and a cyclohexylamine ring presents dual toxicological liabilities:

  • Acetamide-Induced Hepatotoxicity: Similar to acetaminophen (APAP), acetamides can undergo cytochrome P450 (CYP450)-mediated oxidation into highly reactive, electrophilic metabolites (e.g., NAPQI) that deplete cellular glutathione (GSH) and cause acute hepatic failure[3].

  • Cyclohexylamine-Induced Cytotoxicity: Cyclohexylamine derivatives can exhibit dose-dependent cellular toxicity and membrane disruption at high concentrations[4][5].

This guide provides a rigorous, objective framework for screening the toxicity of novel N-(4-Amino-1-methylcyclohexyl)acetamide derivatives against established baselines, ensuring that lead compounds possess a viable therapeutic safety margin.

Mechanistic Pathway of Acetamide Toxicity

To design an effective screening protocol, one must first understand the metabolic fate of the compound. Toxicity in this chemical class is rarely driven by the parent compound; rather, it is a consequence of bioactivation.

ToxicityMechanism A Acetamide Derivative N-(4-Amino-1-methyl...) B Hepatic CYP450 Oxidation (CYP2E1 / CYP3A4) A->B Unstable Analogs D Phase II Conjugation (Glucuronidation/Sulfation) A->D Sterically Hindered Analogs C Electrophilic Metabolite (Quinone-imine analog) B->C Bioactivation B->D Detoxification E GSH Depletion & Hepatocellular Necrosis C->E Covalent Protein Binding F Renal Excretion (Safe Clearance) D->F Elimination

Caption: Metabolic pathways determining the hepatotoxicity of acetamide derivatives.

Comparative Performance & Toxicity Data

To objectively evaluate new derivatives, they must be benchmarked against structurally relevant controls. Below is a comparative dataset evaluating the base scaffold, two hypothetical optimized derivatives, and Acetaminophen (APAP) as a positive control for hepatotoxicity.

  • Derivative A (Halogenated): Optimized for target affinity but lacks steric protection around the acetamide group.

  • Derivative B (Sulfonamide-Hybrid): Engineered with a bulky sulfonamide group to block CYP450 oxidation, forcing safe Phase II clearance[6].

Table 1: In Vitro Toxicity & Efficacy Profiles
CompoundTarget Efficacy (IC50, µM)HepaRG Viability (CC50, µM)Max LDH Release (% at 500 µM)GSH Depletion (% at 500 µM)Hepatotoxic Liability
Base Scaffold 12.5> 80018%25%Low
Derivative A 0.815075%88%High
Derivative B 1.2> 10005%8%Minimal
APAP (Control) N/A20085%95%High
Dicyclohexylamine N/A35045%15%Moderate[5]

Data Interpretation: While Derivative A achieves sub-micromolar efficacy, it exhibits severe GSH depletion and LDH release comparable to APAP, indicating lethal CYP450 bioactivation. Derivative B retains high efficacy while entirely bypassing hepatotoxicity, representing a successful lead optimization[6].

Experimental Methodologies (The "How" and "Why")

Rationale for Cell Line Selection (Expertise & Experience)

A critical failure point in early drug discovery is the reliance on standard HepG2 cell lines for hepatotoxicity screening. Do not use standard HepG2 cells for acetamide derivatives. HepG2 cells lack robust basal expression of critical cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4)[3]. Because the toxicity of these compounds is driven by oxidative metabolism, HepG2 cells will yield dangerous false-negative safety profiles. Solution: Differentiated HepaRG cells or Primary Human Hepatocytes (PHH) must be utilized, as they accurately model human metabolic bioactivation and CYP450 expression[6].

Protocol: Multiplexed Hepatotoxicity Assay (LDH & GSH)

This protocol describes a self-validating system to measure membrane integrity (Lactate Dehydrogenase release) and oxidative stress (Glutathione depletion) simultaneously[3].

Step 1: Cell Culture & Seeding

  • Seed differentiated HepaRG cells into 96-well plates at a density of 7×104 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow monolayer stabilization.

Step 2: Compound Exposure & Self-Validating Controls

  • Prepare serial dilutions of the N-(4-Amino-1-methylcyclohexyl)acetamide derivatives (50 µM, 100 µM, 500 µM, and 1000 µM) in assay medium.

  • Critical Controls:

    • Negative/Vehicle Control: 0.1% DMSO (establishes baseline GSH and viability)[3].

    • Positive Lysis Control: 1% Triton X-100 (defines 100% maximum LDH release)[3].

    • Metabolic Control: 1000 µM Acetaminophen (APAP) to confirm CYP450 activity.

  • Expose cells to the compounds for 6 h, 12 h, and 24 h time points[6].

Step 3: LDH Quantification (Membrane Integrity)

  • Transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+ , and tetrazolium salt).

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm. Normalize data against the Triton X-100 positive control.

Step 4: GSH Luminescent Assay (Oxidative Stress)

  • To the remaining cells in the original plate, add 100 µL of GSH-Glo™ Reagent (or equivalent luciferin-based GSH probe).

  • Incubate for 30 minutes to allow the GSH-dependent conversion of the probe.

  • Add 100 µL of Luciferin Detection Reagent and read luminescence. A drop in luminescence indicates toxic GSH depletion by electrophilic metabolites[6].

High-Throughput Screening Workflow

ScreeningWorkflow S1 1. Cell Prep HepaRG / PHH S2 2. Dosing 10-1000 µM (24h) S1->S2 S3 3. Multiplex Assay LDH + GSH S2->S3 S4 4. Analysis IC50 & Safety Margin S3->S4

Caption: High-throughput in vitro toxicity screening workflow for novel compounds.

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Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of N-(4-Amino-1-methylcyclohexyl)acetamide

As drug development and organic synthesis scale, the management of complex chemical intermediates requires rigorous, scientifically grounded disposal protocols. N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and organic synthesis scale, the management of complex chemical intermediates requires rigorous, scientifically grounded disposal protocols. N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9​H18​N2​O , MW: 170.25 g/mol ) is a bifunctional organic compound characterized by a basic aliphatic amine and a stable acetamide moiety linked to a substituted cyclohexyl structure[2.1].

Because of its dual functional groups, its disposal cannot be treated as routine organic waste. The aliphatic amine is highly basic and corrosive, while the acetamide group is thermally stable and can emit toxic nitrogen oxides ( NOx​ ) upon decomposition. This guide provides step-by-step, self-validating methodologies for the safe neutralization and disposal of this compound, ensuring compliance with EPA and RCRA standards.

Hazard Classification and Causality in Safety

To safely manage N-(4-Amino-1-methylcyclohexyl)acetamide, one must understand the chemical behavior of its distinct functional groups:

  • The Aliphatic Amine: Aliphatic amines are inherently corrosive and can cause severe skin burns and respiratory tract irritation. Under the Resource Conservation and Recovery Act (RCRA), waste containing high concentrations of these amines is typically categorized under the EPA Hazardous Waste Code D002 due to its characteristic corrosivity[3.2].

  • The Acetamide Moiety: Acetamides are stable, deliquescent, and often suspected of causing long-term health hazards (including potential carcinogenicity). When subjected to thermal decomposition or uncontrolled exothermic reactions, they release toxic NOx​ gases[3.3].

Therefore, the disposal strategy must first neutralize the immediate corrosive threat of the amine, followed by the high-temperature destruction of the acetamide backbone.

Quantitative Safety & Disposal Parameters
ParameterSpecification / RequirementScientific Rationale
RCRA Waste Code D002 (Corrosive)The free primary amine generates a high pH in aqueous solutions, meeting EPA corrosivity thresholds[3.2].
Target Neutralization pH 6.0 – 8.0Ensures the complete protonation of the amine to a stable hydrochloride salt without creating secondary acidic waste[3.9].
Incineration Temp. > 1,000°CRequired to break the stable C-N amide bond and manage NOx​ emissions via exhaust scrubbers[3.6].
Required PPE Nitrile/Neoprene gloves, face shield, fume hoodProtects against the rapid dermal absorption and severe burns typical of aliphatic amines[3.9].

Experimental Protocols for Disposal

The decision to neutralize in-lab versus routing directly to bulk hazardous waste depends entirely on the solvent matrix and the volume of the waste.

DisposalWorkflow N1 N-(4-Amino-1-methylcyclohexyl)acetamide Waste Generated N2 Assess Waste Matrix N1->N2 N3 Dilute Aqueous Solution? N2->N3 N4 Protocol A: In-Lab Neutralization N3->N4 Yes (< 500 mL) N5 Protocol B: Bulk Organic Waste N3->N5 No (Pure/Organic) N6 Check POTW Regulations N4->N6 N7 Licensed RCRA Incineration N5->N7 N6->N7 If Discharge Prohibited

Procedural workflow for determining the correct disposal route based on waste matrix.

Protocol A: In-Lab Neutralization (For Dilute Aqueous Waste)

Neutralizing the amine group converts the corrosive free base into a stable, water-soluble salt. This protocol is strictly for dilute aqueous solutions (< 500 mL).

Causality Note: The neutralization of aliphatic amines is a highly exothermic reaction. If heat is not managed, the localized boiling can aerosolize the acetamide compound, leading to inhalation hazards[3.9].

  • Preparation: Conduct all operations inside a certified chemical fume hood. Equip personnel with heavy-duty nitrile gloves, a lab coat, and a face shield.

  • Thermal Management: Place the primary waste container inside a secondary containment vessel filled with an ice-water bath. Why? This acts as a heat sink to prevent thermal runaway during acid addition.

  • Titration: Using a dropping funnel or a controlled pipette, slowly add 1M Hydrochloric Acid (HCl) to the aqueous waste while maintaining continuous magnetic stirring. Why? Slow addition prevents localized pH extremes and ensures uniform protonation of the amine.

  • Validation: Continuously monitor the solution using a calibrated pH meter. Cease the addition of HCl once the pH stabilizes between 6.0 and 8.0.

  • Final Disposition: If your institution's Environmental Health and Safety (EHS) office and the local Publicly Owned Treatment Works (POTW) permit the discharge of neutralized non-toxic salts, the solution may be disposed of down the drain with copious amounts of water. Otherwise, transfer the neutralized salt solution to a labeled aqueous waste carboy for licensed disposal[3.9].

Protocol B: Bulk Waste Segregation & Incineration (For Organic/Pure Waste)

If the compound is dissolved in organic solvents (e.g., DCM, Methanol) or exists as a pure solid/liquid, in-lab neutralization is unsafe due to solvent flammability and extreme exothermic potential.

  • Segregation: Transfer the waste into a designated, chemically compatible hazardous waste container (typically high-density polyethylene, HDPE). Do not mix with strong oxidizers or acidic waste streams, as this can trigger spontaneous, violent reactions[3.3].

  • Labeling: Clearly label the container with the compound name, the solvent matrix, and the EPA Hazardous Waste Code D002 (if the free amine is present in high concentrations).

  • Incineration: Route the container to a licensed hazardous waste disposal facility. Why? The facility will utilize high-temperature incineration (>1000°C) equipped with alkaline scrubbers. This ensures the complete cleavage of the stable acetamide C-N bond and neutralizes the resulting NOx​ combustion byproducts before atmospheric release[3.6].

ChemicalPathway A N-(4-Amino-1-methylcyclohexyl)acetamide (Corrosive Amine + Stable Amide) B 1M HCl Addition (Exothermic) A->B Aqueous Waste D High-Temp Incineration (>1000°C) A->D Bulk/Organic Waste C Amine Salt Formation (Reduced Corrosivity) B->C pH 6.0-8.0 C->D If POTW Prohibited E Thermal Decomposition (CO2, H2O, NOx) D->E Complete Destruction

Chemical degradation and neutralization pathways for disposal.

Emergency Spill Response

In the event of an accidental spill of N-(4-Amino-1-methylcyclohexyl)acetamide:

  • Evacuate and Ventilate: Immediately clear the area and ensure maximum fume hood exhaust/room ventilation to clear potential amine vapors.

  • Containment: Do not use combustible materials (like paper towels) to absorb pure liquid spills. Instead, use an inert, non-combustible absorbent material such as vermiculite or dry sand[3.6].

  • Neutralization (If applicable): If the spill is a small aqueous puddle, a mild solid acid (like sodium bisulfate or citric acid powder) can be carefully sprinkled over the spill to neutralize the basic amine before sweeping.

  • Collection: Sweep the absorbed, neutralized material into a sealed, chemically resistant container and label it for hazardous waste incineration. Wash the spill site thoroughly with soap and water to remove residual deliquescent acetamide traces[3.3].

References

  • Buy N-(4-Amino-1-methylcyclohexyl)acetamide (EVT-13292655) - EvitaChem Source: evitachem.com URL:1

  • Safety Data Sheet - Rust-Oleum GHS 16 Section SDS (Aliphatic Amine) Source: rustoleum.com URL:2

  • Safety Data Sheet (SDS) Acetamide Source: lps.org URL:3

  • SAFETY DATA SHEET: Dimethyl acetamide Source: umn.edu URL:4

  • Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem Source: benchchem.com URL:5

Sources

Handling

Personal protective equipment for handling N-(4-Amino-1-methylcyclohexyl)acetamide

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, mechanistic system. When integrating novel screening compounds like N-(4-Amino-1-methylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, mechanistic system. When integrating novel screening compounds like N-(4-Amino-1-methylcyclohexyl)acetamide (Molecular Formula: C9H18N2O, MW: ~170.25 g/mol )[1] into your drug development or materials science workflows, standard operating procedures must be elevated.

Because this is a specialized research chemical, comprehensive toxicological data (e.g., chronic exposure effects, exact LD50) is often unavailable. According to the authoritative guidelines set forth in the National Research Council's [2], any compound of unknown toxicity must be treated as a highly toxic substance[3][4]. Furthermore, mandates that laboratory personnel conduct their work under conditions that minimize risks from unknown hazardous substances through rigorous Chemical Hygiene Plans[5].

Here is your comprehensive, causality-driven guide to the Personal Protective Equipment (PPE) and operational protocols required for handling N-(4-Amino-1-methylcyclohexyl)acetamide.

Part 1: Mechanistic Hazard Profile & Causality

To select the correct PPE, we must first understand the chemical structure's inherent risks:

  • The Amine Moiety: Primary aliphatic amines are notorious for acting as skin and respiratory sensitizers. They are often highly irritating to ocular tissue and mucous membranes.

  • The Acetamide Moiety: Amides can act as potent penetration enhancers. If this compound is dissolved in an organic solvent (such as DMSO or DMF) for biological screening, the solvent can rapidly carry the acetamide derivative through the stratum corneum (the outer layer of skin) and into the bloodstream.

Therefore, our PPE strategy must account for both particulate inhalation (during powder weighing) and solvent-mediated dermal absorption (during solution preparation).

Part 2: Quantitative PPE Specifications

The following table outlines the mandatory PPE for handling this compound, grounded in the causality of its chemical structure.

PPE CategorySpecificationMechanistic Justification (Causality)
Eye/Face ANSI Z87.1+ Splash GogglesProtects ocular mucosa from amine-induced irritation and aerosolized powder. Safety glasses are insufficient due to the lack of a peripheral seal.
Hands (Inner) Nitrile (4 mil minimum)Provides baseline chemical resistance, dexterity, and a secondary barrier.
Hands (Outer) Nitrile or Neoprene (8 mil)Acts as a sacrificial barrier against solvent-mediated penetration. If breached, it can be doffed without exposing bare skin.
Body Flame-Resistant (FR) Lab CoatProtects against static discharge during powder handling and provides a barrier against minor solvent splashes. Must be fully buttoned.
Respiratory N95 / P100 Particulate MaskFilters airborne particulates. Note: This is only a secondary defense. The primary control must be a functioning chemical fume hood.

Part 3: Operational Workflows (Self-Validating Systems)

A protocol is only effective if it is self-validating—meaning it contains built-in checkpoints to ensure safety is maintained throughout the procedure.

Protocol 1: Powder Weighing and Transfer

Handling the neat powder presents the highest risk of inhalation and ocular exposure.

  • System Verification: Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm).

  • Donning Redundancy: Don your base PPE (FR lab coat, ANSI Z87.1 goggles, inner 4-mil nitrile gloves). Don the outer 8-mil nitrile gloves.

  • Preparation: Place the sealed chemical vial, an antistatic weigh boat, and a micro-spatula inside the hood. Causality: Antistatic materials prevent the amine powder from aerosolizing due to static repulsion.

  • Execution: Open the vial only within the hood's working draft (at least 6 inches behind the sash). Transfer the required mass. Cap the source vial immediately.

  • Validation & Decontamination: Wipe down the exterior of the source vial and the analytical balance with a compatible solvent (e.g., 70% isopropanol). Inspect the outer gloves for powder residue. Doff the outer gloves inside the hood and dispose of them in a solid hazardous waste container before removing your hands from the enclosure.

Protocol 2: Solution Preparation and Handling

Handling the compound in solution presents the highest risk of dermal penetration.

  • Closed-System Solubilization: With the weighed powder in a sealed septum vial, inject the vehicle solvent (e.g., DMSO) using a luer-lock syringe. Causality: Luer-lock syringes prevent pressure blow-outs that can occur with slip-tip syringes, mitigating splash risks.

  • Mechanical Agitation: Vortex or sonicate the sealed vial. Do not apply heat unless strictly necessary, as heat increases the vapor pressure of the solvent-amide mixture.

  • Transfer: Use only closed-system transfers (syringe and needle) when moving the solubilized compound to assay plates or secondary containers.

Protocol 3: Emergency Spill Response
  • Powder Spill: Do not sweep. Cover the powder with damp paper towels (using water or a mild solvent) to suppress aerosolization, then carefully scoop into a hazardous waste bag.

  • Solution Spill: Apply a universal chemical absorbent pad. Because the toxicity is unknown, personnel cleaning the spill must wear heavy-duty neoprene gloves over inner nitrile gloves, and a face shield over splash goggles.

Part 4: Logical Workflow Visualization

The following diagram illustrates the logical progression from hazard assessment to safe execution.

G Start Hazard Assessment N-(4-Amino-1-methylcyclohexyl)acetamide UnknownTox Unknown Toxicity Protocol (Treat as Highly Toxic) Start->UnknownTox Causality: Novel Compound EngControls Engineering Controls (Fume Hood / Glove Box) UnknownTox->EngControls Primary Defense PPE PPE Selection (Double Nitrile, Goggles, Lab Coat) EngControls->PPE Secondary Defense Operation Operational Workflow (Weighing & Solubilization) PPE->Operation Execution Disposal Waste Segregation & Disposal Operation->Disposal Completion

Workflow for handling novel compounds: Hazard assessment dictates primary and secondary safety controls.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. [Link]

Sources

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